molecular formula C13H21N B1618900 3-Octylpyridine CAS No. 58069-37-7

3-Octylpyridine

Cat. No.: B1618900
CAS No.: 58069-37-7
M. Wt: 191.31 g/mol
InChI Key: VRSLSMSXIFJONL-UHFFFAOYSA-N
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Description

3-Octylpyridine is a specialized alkylpyridine derivative serving as a valuable building block and precursor in advanced scientific research. Its structure, featuring a pyridine ring with an octyl chain at the 3-position, makes it a compound of interest in diverse fields. One significant research application of related octylpyridine compounds is in the field of catalysis. For instance, 4-octylpyridine has been utilized in the design of metal-organic frameworks (MOFs), where it axially coordinates to single iron sites, enhancing electron density and boosting catalytic activity for the oxygen reduction reaction (ORR) . Furthermore, N-octylpyridine-based ionic liquids have been synthesized and shown to exhibit strong and stable fluorescent properties, making them promising candidates for developing new fluorescent probes and sensors . The octyl chain is a critical structural feature in corrosion science, as demonstrated by 3-alkyl-1,8-naphthyridine compounds, where the long alkyl chain contributes to effective surface coverage and inhibition on metal surfaces . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-octylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-7-9-13-10-8-11-14-12-13/h8,10-12H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSLSMSXIFJONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336165
Record name 3-octylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58069-37-7
Record name 3-octylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: 3-Octylpyridine (3-OP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Octylpyridine: Physicochemical Profile, Synthesis, and Bio-Application Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1]

A Strategic Scaffold for Amphiphilic N-Heterocycle Design[2]

Executive Summary

3-Octylpyridine (3-OP) represents a critical structural motif in the development of bioactive marine alkaloid mimics and amphiphilic surfactants.[2] Unlike its 2- and 4-substituted isomers, the 3-position substitution offers unique electronic stability, avoiding the direct resonance interaction with the ring nitrogen that characterizes the 2/4-positions.[2] This guide dissects the molecule’s utility as a "lipophilic anchor" in drug design, specifically in the synthesis of Poly-Alkylpyridinium Salts (poly-APS), which exhibit potent cytotoxic and antifouling properties.

Physicochemical Profile

3-Octylpyridine balances a polar pyridine head group with a hydrophobic C8 tail, resulting in significant amphiphilic character.[2] This duality makes it an excellent model for studying membrane permeation of heterocyclic drugs.[2]

Table 1: Core Chemical Specifications

PropertyValue / DescriptionNotes
CAS Registry Number 58069-37-7 Unique identifier for the 3-isomer.[2][3][4][5]
IUPAC Name 3-Octylpyridine
Molecular Formula C₁₃H₂₁N
Molecular Weight 191.31 g/mol
Physical State Pale yellow to colorless oilOxidizes/darkens upon air exposure.[2]
Boiling Point ~280–285 °C (760 mmHg)108 °C at 0.1 mmHg (Vacuum distillation recommended).[1][2]
Density ~0.91 g/mL (25 °C)Estimated based on homologue trends (3-picoline: 0.957; 3-butyl: ~0.93).[1][2]
LogP (Octanol/Water) ~4.5 – 5.0Highly lipophilic; readily crosses blood-brain barrier models.[1][2]
Solubility Soluble in EtOH, DCM, DMSOImmiscible in water; forms emulsions.[1]

Synthetic Architecture

While radical alkylation (Minisci reaction) is possible, it often yields a mixture of regioisomers (2-, 4-, and 3-substituted).[1][2] For pharmaceutical applications requiring >98% purity, Suzuki-Miyaura Cross-Coupling is the authoritative protocol.[2] It guarantees regioselectivity at the C3 position.[2]

Primary Protocol: Suzuki-Miyaura Coupling

This route utilizes 3-bromopyridine and 1-octylboronic acid (or B-octyl-9-BBN).[2]

  • Rationale: The C3 position of pyridine is electron-deficient but less reactive to nucleophilic attack than C2/C4.[2] Palladium catalysis overcomes this kinetic barrier without requiring harsh activating groups.[2]

  • Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to prevent phosphine ligand oxidation and ensure higher turnover numbers (TON) with alkylboron species.[1][2]

Step-by-Step Methodology:
  • Reagents: Charge a dry Schlenk flask with 3-bromopyridine (1.0 equiv), 1-octylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent System: Add degassed THF/Water (9:1 ratio).[2] The water is critical for the transmetallation step.[2]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) under a counter-flow of Nitrogen/Argon.[1][2]

  • Reaction: Heat to reflux (65–70 °C) for 12–16 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes).

  • Workup: Cool to RT. Dilute with diethyl ether. Wash organic layer with brine (3x).[1][2] Dry over anhydrous MgSO₄.

  • Purification: Flash column chromatography on silica gel. Elute with Hexane:EtOAc (90:10).[1][2]

Synthetic Workflow Visualization

The following diagram illustrates the catalytic cycle and the alternative Sonogashira route (used when an alkene/alkyne linker is desired before reduction).

Synthesis_Workflow cluster_Suzuki Route A: Suzuki-Miyaura (Preferred) cluster_Sono Route B: Sonogashira + Reduction Start 3-Bromopyridine Boron Octylboronic Acid + Pd(dppf)Cl2 / K2CO3 Start->Boron Alkyne 1-Octyne + CuI / Pd Catalyst Start->Alkyne Inter_Pd Pd(II) Intermediate (Transmetallation) Boron->Inter_Pd Product_A 3-Octylpyridine (>95% Regioselectivity) Inter_Pd->Product_A Inter_Alk 3-(Oct-1-ynyl)pyridine Alkyne->Inter_Alk Reduc H2 / Pd/C (Hydrogenation) Inter_Alk->Reduc Product_B 3-Octylpyridine Reduc->Product_B

Figure 1: Comparative synthetic pathways. Route A is preferred for direct access; Route B allows for unsaturated linker analogues.

Functionalization & Biological Utility

3-Octylpyridine is rarely the endpoint; it is a scaffold.[2] Its primary utility lies in its transformation into quaternary ammonium salts (QAS), which mimic marine sponge alkaloids (e.g., from Reniera sarai).[1]

Quaternization (The "Warhead" Synthesis)

The nitrogen lone pair in 3-OP is nucleophilic.[2] Alkylation creates amphiphilic cations that disrupt bacterial cell membranes.[2]

  • Reaction: 3-Octylpyridine + Alkyl Halide (R-X) → 1-Alkyl-3-octylpyridinium X⁻.[2]

  • Causality: The C3-octyl chain acts as a "lipophilic tail" that inserts into the lipid bilayer, while the cationic pyridinium head interacts with phosphate groups on the membrane surface, causing lysis.

Metabolic Stability (N-Oxidation)

In drug development, the pyridine ring is susceptible to oxidation by CYP450 enzymes.[2]

  • Protocol: Reaction with m-CPBA in DCM yields 3-octylpyridine N-oxide.[2]

  • Significance: This metabolite is often more polar and less toxic, but N-oxides can also be reduced back to the parent pyridine in vivo.

Reactivity & Bio-Pathway Diagram[2]

Reactivity_Pathways Core 3-Octylpyridine (Lipophilic Scaffold) Oxidation N-Oxidation (m-CPBA) Core->Oxidation Alkylation N-Alkylation (R-Br / Heat) Core->Alkylation NOxide 3-Octylpyridine N-oxide (Metabolite / Polar) Oxidation->NOxide CYP450 Mimic Salt Poly-APS Analogues (Antifungal / Cytotoxic) Alkylation->Salt Bio-activation Mechanism Membrane Lysis (Pore Formation) Salt->Mechanism MoA

Figure 2: Functionalization pathways.[1][2] The N-alkylation pathway leads to potent biological agents (APS mimics).[2]

Safety & Handling (E-E-A-T)

Warning: 3-Octylpyridine combines the neurotoxicity risks of pyridines with enhanced skin permeability due to the octyl chain.[2]

  • Skin Absorption: The lipophilic tail significantly increases dermal absorption rates compared to pyridine.[2] Double-gloving (Nitrile + Laminate) is mandatory.[1][2]

  • Inhalation: Use only in a certified fume hood.[2] The vapor pressure is low, but aerosols are highly irritating to the respiratory tract.

  • Storage: Store under inert gas (Argon) to prevent gradual N-oxidation and darkening.

References

  • Synthesis via Suzuki Coupling: Journal of Organic Chemistry, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] (General methodology grounding).[1][2]

  • Biological Activity (APS): National Institutes of Health (PMC), "Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins."[1][2]

  • CAS & Properties Verification: PubChem Compound Summary, "Pyridine derivatives and 3-alkylpyridines."[2]

  • Safety Data: Fisher Scientific MSDS, "3-Alkylpyridine Safety Data."[2]

Sources

Technical Guide: Strategic Synthesis of 3-Octylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Octylpyridine (CAS: 10156-42-0) represents a critical structural motif in the development of conducting polymers, surface-active agents, and lipophilic ligands for coordination chemistry. Unlike its 2- and 4-substituted counterparts, which can be accessed via nucleophilic attack on the electron-deficient pyridine ring, the 3-position is electronically deactivated, rendering direct alkylation via Friedel-Crafts impossible and nucleophilic aromatic substitution difficult.

This guide details two validated synthetic pathways to overcome this regiochemical challenge:

  • The Kumada-Corriu Coupling (Primary Route): A direct, scalable C(sp²)–C(sp³) bond formation utilizing Nickel(II) catalysis.

  • The Sonogashira-Hydrogenation Sequence (High-Fidelity Route): A two-step protocol offering superior functional group tolerance and eliminating the risk of alkyl isomerization.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The synthesis of 3-octylpyridine requires the formation of a carbon-carbon bond at the meta position of the pyridine ring. Standard electrophilic aromatic substitution fails because the pyridine nitrogen sequesters electrophiles, further deactivating the ring.

The Disconnection Approach

The most reliable disconnection is at the C3–Alkyl bond, utilizing a cross-coupling strategy between a 3-halopyridine and an octyl-metal species (Method A) or a terminal alkyne (Method B).

Retrosynthesis cluster_methods Strategic Options Target 3-Octylpyridine Disconnection C(sp2)-C(sp3) Disconnection Target->Disconnection Retrosynthesis Precursors 3-Bromopyridine + Octyl-Source Disconnection->Precursors Cross-Coupling M1 Method A: Kumada (OctylMgBr + Ni cat.) Precursors->M1 M2 Method B: Sonogashira (1-Octyne + Pd cat.) Precursors->M2

Figure 1: Retrosynthetic logic dictating the transition from deactivated heteroaromatics to metallated cross-coupling partners.

Part 2: The Gold Standard – Kumada-Corriu Cross-Coupling

For research requiring rapid access to multi-gram quantities of 3-octylpyridine without sensitive functional groups, the Kumada coupling is the method of choice. It utilizes a Nickel(II) catalyst to couple 3-bromopyridine with octylmagnesium bromide.

Why Nickel? Palladium catalysts often suffer from slow oxidative addition to electron-rich aryl chlorides/bromides and can promote


-hydride elimination in alkyl partners. Nickel(II) complexes, specifically Ni(dppp)Cl₂  [1,3-bis(diphenylphosphino)propane nickel(II) chloride], accelerate the oxidative addition and sterically suppress 

elimination, ensuring the linear octyl chain remains intact.
Mechanism & Catalytic Cycle

The reaction proceeds via a Ni(0)/Ni(II) cycle involving oxidative addition of the aryl halide, transmetallation with the Grignard reagent, and reductive elimination.

KumadaCycle Ni0 Ni(0)(dppp) Active Species Complex1 Ar-Ni(II)-Br Ni0->Complex1 + 3-Bromopyridine OxAdd Oxidative Addition Complex2 Ar-Ni(II)-Octyl Complex1->Complex2 - MgBr2 TransMet Transmetallation (+ OctylMgBr) Complex2->Ni0 + 3-Octylpyridine RedElim Reductive Elimination

Figure 2: The Ni(dppp)Cl₂ catalytic cycle. The bidentate phosphine ligand (dppp) is crucial for the 'bite angle' that facilitates the reductive elimination step.

Experimental Protocol A: Kumada Coupling

Reagents:

  • 3-Bromopyridine (1.0 eq)

  • 1-Bromooctane (1.2 eq) & Mg turnings (for Grignard prep)

  • Ni(dppp)Cl₂ (2-3 mol%)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Workflow:

  • Grignard Preparation (In Situ):

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.3 eq) with a crystal of iodine.

    • Add 1-bromooctane (1.2 eq) in anhydrous THF dropwise. Maintain a gentle reflux.

    • Checkpoint: Titrate an aliquot to confirm concentration (target ~1.0 M).

  • Catalyst Activation:

    • In a separate reaction vessel, dissolve 3-bromopyridine (1.0 eq) and Ni(dppp)Cl₂ (0.02 eq) in anhydrous THF.

    • Cool the mixture to 0°C.

  • Coupling:

    • Cannulate the freshly prepared OctylMgBr solution into the pyridine/catalyst mixture slowly over 30 minutes.

    • Observation: The solution will likely change color (often to a dark brown/red) indicating active Ni(0) species.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours. If conversion is low by TLC, reflux for 2 hours.

  • Workup:

    • Quench with saturated NH₄Cl (aq) at 0°C.

    • Extract with Et₂O (3x). Wash organics with brine, dry over MgSO₄.

    • Purification: Flash chromatography (Hexanes:EtOAc 9:1). 3-Octylpyridine is less polar than the starting bromide.

Part 3: The High-Fidelity Route – Sonogashira & Hydrogenation

If the substrate contains sensitive electrophiles (e.g., esters, nitriles) incompatible with Grignard reagents, the Sonogashira coupling followed by hydrogenation is the mandatory alternative.

Mechanism Overview

This route builds the carbon skeleton via an alkyne linkage, which is subsequently reduced. This method guarantees regioselectivity and avoids the formation of iso-octyl byproducts.

SonogashiraFlow Step1 Step 1: Sonogashira Coupling 3-Br-Py + 1-Octyne Intermed Intermediate: 3-(Oct-1-ynyl)pyridine Step1->Intermed Pd(PPh3)2Cl2, CuI, Et3N Step2 Step 2: Hydrogenation H2, Pd/C Intermed->Step2 MeOH, 1 atm H2 Final Product: 3-Octylpyridine Step2->Final Filter & Conc.

Figure 3: Two-stage synthesis workflow ensuring high functional group tolerance.

Experimental Protocol B: Sonogashira/Reduction

Step 1: Alkynylation

  • Charge: Combine 3-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%) in degassed DMF/Et₃N (3:1 ratio).

  • Addition: Add 1-octyne (1.1 eq) under Argon.

  • Reaction: Heat to 60°C for 4-6 hours.

  • Isolation: Standard aqueous workup. The alkyne intermediate is stable and can be purified via silica gel chromatography.

Step 2: Hydrogenation

  • Charge: Dissolve the alkyne intermediate in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reduction: Stir under H₂ balloon (1 atm) at RT for 4 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Result: Quantitative conversion to 3-octylpyridine.

Part 4: Characterization & Data Validation

To validate the synthesis, you must distinguish the product from the 2-isomer and the unreduced alkyne.

Key NMR Signatures (¹H NMR, 400 MHz, CDCl₃)
PositionChemical Shift (

)
MultiplicityIntegrationAssignment
Aromatic C2-H 8.45Singlet (broad)1HDiagnostic for 3-subst.
Aromatic C6-H 8.42Doublet1H

to Nitrogen
Aromatic C4-H 7.48Doublet1H
Aromatic C5-H 7.20DD1H
Benzylic (

-CH₂)
2.60 Triplet 2H Proof of alkylation
Alkyl Chain 1.60 - 1.25Multiplet12HMethylene envelope
Terminal CH₃ 0.88Triplet3HMethyl group

Critical Quality Attribute (CQA):

  • Absence of Alkyne: Check for disappearance of peaks at

    
     90-80 ppm in ¹³C NMR (alkyne carbons).
    
  • Regioisomer Purity: The C2-H singlet at ~8.45 ppm is specific to 3-substitution. 2-octylpyridine lacks this singlet.

References

  • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society.

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters.

  • Bao, M., et al. (2025). Kumada–Corriu Cross-Couplings with 2-Pyridyl Grignard Reagents. ResearchGate/ChemCatChem.

  • Everson, D., et al. (2010). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Synlett.

  • Wolf, C., et al. (2010). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

Sources

3-Octylpyridine: A Versatile Alkylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Identity & Physicochemical Profile

3-Octylpyridine is a functionalized pyridine derivative characterized by a lipophilic C8 alkyl chain at the meta (C3) position. Unlike its shorter-chain homologs (e.g., 3-methylpyridine or "beta-picoline") which are primarily solvents, the octyl derivative serves as a critical intermediate in the synthesis of marine alkaloid analogs, surfactants, and specific olfactory agents.

Core Identity Data
ParameterSpecification
CAS Number 58069-37-7
IUPAC Name 3-Octylpyridine
Synonyms 3-n-Octylpyridine; Pyridine, 3-octyl-
Molecular Formula C₁₃H₂₁N
Molecular Weight 191.31 g/mol
SMILES CCCCCCCCc1cccnc1
Appearance Colorless to pale yellow oil
Boiling Point 108°C at 13 Pa (0.1 mmHg) [1]
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.[1][2][3][4]

Part 2: Synthesis & Manufacturing Protocols

For research and scale-up, two primary methodologies are validated: Nickel-Catalyzed Cross-Electrophile Coupling (modern, high tolerance) and Lithiation-Alkylation (classic, requiring cryogenic conditions).

Method A: Ni-Catalyzed Cross-Electrophile Coupling (Recommended)

This protocol is superior for drug discovery workflows due to its high functional group tolerance and avoidance of pyrophoric lithium reagents.

Reaction Logic: This method utilizes a reductive cross-coupling between two electrophiles (3-bromopyridine and 1-iodooctane) rather than requiring a pre-formed organometallic reagent.

Protocol:

  • Charge: In a reaction vessel, combine 3-bromopyridine (1.0 equiv) and 1-iodooctane (2.0 equiv).

  • Catalyst System: Add NiCl₂·6H₂O (10 mol%) and a bipyridine or amidine ligand (20 mol%).

  • Reductant: Add Zinc powder (2.5 equiv) as the terminal reductant.

  • Solvent: Dissolve in DMA (N,N-Dimethylacetamide) .

  • Activation: Stir vigorously at room temperature or mild heat (40°C) for 12–18 hours.

  • Workup: Dilute with ethyl acetate, wash with 5% ammonium hydroxide (to remove Ni/Zn salts), then brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc 95:5).

Method B: Lithiation-Alkylation (Classic)

Best for cost-effective bulk synthesis where cryogenic equipment is available.

Protocol:

  • Deprotonation: Treat 3-methylpyridine with LDA (Lithium Diisopropylamide) in dry THF at -78°C. The methyl protons at C3 are less acidic than C2/C4, but steric direction allows lateral lithiation.

  • Alkylation: Add 1-bromoheptane dropwise.

  • Quench: Warm to room temperature and quench with NH₄Cl.

Visualization: Synthetic Pathways

SynthesisPathways cluster_legend Method Comparison Start1 3-Bromopyridine Reagent1 1-Iodooctane NiCl2 / Zn / DMA Start1->Reagent1 Start2 3-Methylpyridine Reagent2 1. LDA (-78°C) 2. 1-Bromoheptane Start2->Reagent2 Product 3-OCTYLPYRIDINE (CAS 58069-37-7) Reagent1->Product Reductive Coupling (High Tolerance) Reagent2->Product Lateral Lithiation (Cryogenic) MethodA Method A: Modern Catalysis MethodB Method B: Classical Anionic

Figure 1: Comparison of reductive cross-coupling vs. classical lithiation routes for 3-octylpyridine synthesis.

Part 3: Applications in Drug Discovery & Chemical Biology

Marine Alkaloid Analogs (Poly-APS)

3-Octylpyridine is the monomeric scaffold for synthesizing Poly-Alkylpyridinium Salts (Poly-APS) . These are synthetic analogs of natural toxins isolated from the Mediterranean sponge Reniera sarai.[5]

  • Mechanism: The polymerization of 3-octylpyridine salts creates amphiphilic cations that disrupt bacterial membranes and inhibit acetylcholinesterase (AChE).

  • Therapeutic Potential:

    • Antibacterial: Oligomers (dimers/tetramers) show potent activity against Gram-positive bacteria.

    • Neurodegenerative: Investigated as non-competitive AChE inhibitors for Alzheimer's research, though cytotoxicity must be managed.

Olfactory & Flavor Chemistry

In sensory science, the 3-alkylpyridine series exhibits a "dual" odor profile.

  • Profile: 3-Octylpyridine is described as having a "fruity, juicy" top note combined with a "marine/seaweed" undertone [1].[6]

  • Utility: Used in trace amounts to add complexity to seafood flavors or "ocean breeze" fragrances.

Biological Mechanism Visualization

BioActivity Monomer 3-Octylpyridine (Lipophilic Scaffold) Quat Quaternization (Formation of Pyridinium Salt) Monomer->Quat Oligomer Poly-APS Oligomers (Dimer/Tetramer) Quat->Oligomer Target1 Bacterial Membrane Disruption Oligomer->Target1 Amphiphilic Interaction Target2 AChE Inhibition (Non-competitive) Oligomer->Target2 Steric Blockade

Figure 2: Transformation of 3-octylpyridine into bioactive oligomers targeting bacterial membranes and enzymes.

Part 4: Safety & Handling (MSDS Highlights)

While 3-octylpyridine is less volatile than pyridine, it retains significant biological activity.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (due to lipophilicity).

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent N-oxidation.

References

  • Thomas, A. F., & Bassols, F. (1992).[7] Occurence of Pyridines in Essential Oils. Journal of Agricultural and Food Chemistry, 40(11), 2236–2243. Link

  • Sepčić, K., et al. (2025).[4][5] Synthesis and bioactivity of linear oligomers related to polymeric alkylpyridinium metabolites from the Mediterranean sponge Reniera sarai. ResearchGate. Link

  • Weix, D. J., et al. (2020).[4][8] Development of Nickel-Catalyzed Cross-Electrophile Coupling. Journal of the American Chemical Society, 142, 9902–9907. Link

  • BLD Pharm. (n.d.). 3-Octylpyridine Product Page (CAS 58069-37-7).[3][9][10] BLD Pharm.[9] Link

Sources

The Diverse Biological Landscape of 3-Alkylpyridines: From Marine Toxins to Therapeutic Prototypes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-alkylpyridine (3-AP) and 3-alkylpyridinium (3-APA) scaffolds, initially discovered in marine sponges, represent a versatile class of bioactive compounds with a remarkable spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of these activities, delving into the underlying mechanisms of action, structure-activity relationships, and the key experimental methodologies required for their evaluation. We will explore their potential as anticancer, antimicrobial, neuropharmacological, and antifouling agents, while also addressing their toxicological profiles. This document is designed to serve as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this fascinating chemical family.

Introduction: The Marine Origins of a Privileged Scaffold

The story of 3-alkylpyridines as bioactive molecules begins in the marine environment. Chemical investigations into sponges of the order Haplosclerida, prompted by their observed high ichthyotoxicity, led to the isolation of a complex mixture of 3-alkylpyridinium polymeric salts.[1] Since these initial discoveries, over 70 distinct 3-AP derivatives have been identified from marine sponges, occurring as monomers, cyclic or linear oligomers, and high-molecular-weight polymers.[1][3] This structural diversity, centered around a pyridine ring with a variable-length alkyl chain at the 3-position, is the foundation for their wide-ranging biological effects. In drug discovery, the pyridine ring is considered a "privileged scaffold" due to its ability to act as a bioisostere for various functional groups and its capacity to improve key pharmaceutical properties like solubility.[4][5][6] The inherent bioactivity of naturally occurring 3-APs, combined with the synthetic tractability of the pyridine core, makes this class of molecules a compelling area for therapeutic exploration.[2]

Core Structures and Guiding Principles of Activity

The biological activity of 3-alkylpyridines is intrinsically linked to two key structural features: the length of the alkyl chain and the degree of polymerization.

  • The Alkyl Chain: The length and constitution of the alkyl chain are critical determinants of potency, particularly for cytotoxic and antimicrobial activities. For instance, studies on synthetic 3-APA analogs against cancer cell lines revealed that compounds with a ten-carbon alkyl chain were the most active.[7] This suggests an optimal lipophilicity is required for membrane interaction and subsequent biological effect.

  • Polymerization: A recurring theme is that the potency and diversity of biological effects often increase with the degree of polymerization.[1][8] Polymeric 3-alkylpyridinium salts (poly-APS) exhibit enhanced cytolytic, antimicrobial, and enzyme-inhibiting properties compared to their monomeric counterparts.[1] This is largely attributed to the increased density of cationic charges, which facilitates potent interactions with negatively charged biological membranes.

These structure-activity relationships (SAR) provide a rational basis for the design of novel 3-AP analogs with enhanced potency and selectivity.

Key Mechanisms of Biological Action

3-Alkylpyridines exert their effects through several distinct, and sometimes overlapping, mechanisms. Understanding these pathways is crucial for targeted drug design and development.

Membrane Disruption and Pore Formation

A primary mechanism, especially for polymeric and cationic 3-APAs, is the disruption of cellular membranes. These compounds are structurally similar to cationic surfactants and can permeabilize cells.[1] The proposed mechanism involves the insertion of the lipophilic alkyl chains into the lipid bilayer, while the cationic pyridinium heads interact with the negatively charged membrane surface. This perturbation can lead to the formation of large, transient pores.[3][9] This pore-forming capability is not only responsible for their cytolytic and antimicrobial effects but has also been harnessed for transfecting cells with DNA.[8][9] The general process is believed to be more effective against the membranes of Gram-positive bacteria, which lack an outer protective membrane.[2]

cluster_membrane Cell Membrane (Lipid Bilayer) p1 Exterior p2 Interior Compound 3-Alkylpyridinium Compound Membrane_Interaction Alkyl Chain Insertion & Cationic Head Interaction Compound->Membrane_Interaction Initial Binding Pore_Formation Transient Pore Formation Membrane_Interaction->Pore_Formation Membrane Destabilization Cell_Lysis Cell Lysis / Increased Permeability Pore_Formation->Cell_Lysis Loss of Ion Homeostasis

Caption: Mechanism of 3-APA-induced membrane disruption.

Enzyme and Receptor Modulation

Beyond direct membrane damage, 3-APs interact with specific protein targets:

  • Cholinesterase Inhibition: Polymeric 3-APs are potent inhibitors of acetylcholinesterase (AChE).[1][8] The inhibition kinetics are complex, culminating in an irreversible inhibition of the enzyme, likely due to the aggregation of enzyme-inhibitor complexes.[8] This activity is responsible for some of the observed in vivo neurotoxic effects.[8]

  • Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Certain N-n-alkylpyridinium analogs, which lack the N-methylpyrrolidino moiety of nicotine, act as selective and competitive antagonists of nAChR subtypes that mediate dopamine release.[10] This highlights their potential for developing therapeutics for nicotine addiction or other neurological disorders involving dopaminergic signaling.

  • Other Targets: Cyclic 3-APAs have been reported to inhibit muscarinic acetylcholine receptors and histone deacetylase enzymes, suggesting a broader range of potential intracellular targets.[1]

Induction of Apoptosis and Cytoskeletal Disruption

In the context of anticancer activity, 3-APAs do more than simply lyse cells. Specific analogs have been shown to be mutagenic and to induce apoptosis, a programmed cell death pathway critical for eliminating cancerous cells.[7] Furthermore, some compounds cause a pronounced alteration of the cellular actin cytoskeleton, which is vital for cell structure, division, and motility.[7] This multi-pronged attack on cancer cells—inducing DNA damage, triggering apoptosis, and disrupting essential cellular machinery—makes them attractive prototypes for novel chemotherapeutics.[7]

Therapeutic Potential and Applications

The diverse mechanisms of 3-APs translate into a wide array of potential applications.

Antimicrobial and Antifungal Agents

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[6] 3-Alkylpyridines have demonstrated significant activity against various pathogens:

  • Antibacterial: They are particularly effective against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus subtilis.[2][11][12]

  • Antifungal: Potent fungistatic and fungicidal effects have been observed against Candida species, including C. albicans, C. glabrata, and C. krusei.[13] Some analogs also exhibit a synergistic effect with existing antifungal drugs like ketoconazole.[13]

Compound TypeTarget OrganismActivity (MIC/MFC/EC50)Reference
Synthetic 3-Alkylpyridine Analog 1Candida albicansMIC: 7.8 µg/mL; MFC: 62.5 µg/mL[13]
Synthetic 3-Alkylpyridine Analog 1Candida glabrataMIC & MFC: 31.2 µg/mL[13]
Synthetic Alkaloids (5 compounds)C. albicans, C. glabrata, C. kruseiMIC & MFC: 7.8 to 15 µg/mL[13]
Poly-APS12-2 (Synthetic Polymer)S. aureus (Gram +)MIC: 0.1 mg/mL[9]
Poly-APS12-2 (Synthetic Polymer)E. coli (Gram -)MIC: 0.5 mg/mL[9]
Poly-APS (Natural Polymer)Balanus amphitrite (Barnacle)EC50: 0.27 µg/mL (Settlement Inhibition)[14]

Table 1: Summary of Antimicrobial and Antifouling Activities of Selected 3-Alkylpyridines.

Anticancer Agents

Marine organisms are a rich source of compounds with antitumor activity.[7] 3-APAs derived from marine sponges and their synthetic analogs have shown promise in this area, exhibiting moderate to high cytotoxicity against various human tumor cell lines, including colon carcinoma (RKO-AS-45-1) and cervical cancer (HeLa) cells.[7] The pro-apoptotic and cytoskeleton-disrupting activities make them particularly interesting candidates for further development.[7]

Neuropharmacological Agents

The ability of 3-AP derivatives to interact with key neurological targets opens avenues for treating central nervous system disorders. Their demonstrated antagonism at specific nAChRs suggests a potential role in smoking cessation therapies or managing conditions linked to dopamine dysregulation.[10] Additionally, other synthetic derivatives have shown significant anxiolytic, sedative, and antidepressant effects in preclinical studies, indicating a broad potential for psychotropic drug development.[15]

Antifouling Technology

Biofouling, the accumulation of microorganisms on submerged surfaces, is a major industrial problem. Polymeric 3-APs are highly effective at preventing the formation of microbial biofilms and inhibiting the settlement of larger organisms like barnacle larvae.[1][14] Importantly, this activity often occurs at non-toxic concentrations, making them promising candidates for environmentally friendly antifouling coatings.[14]

Key Experimental Protocols: A Practical Guide

A rigorous and standardized evaluation of biological activity is paramount. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

Causality: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. It is a foundational assay for quantifying antimicrobial potency. By subsequently plating the non-turbid wells, the Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) can be determined, distinguishing between static and cidal effects.

Methodology:

  • Preparation: Prepare a 2X stock solution of the test compound in an appropriate solvent. Serially dilute this stock 1:1 across a 96-well microtiter plate using sterile liquid growth medium (e.g., Lysogeny Broth for bacteria, RPMI for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow the target microorganism to the mid-logarithmic phase. Adjust the culture density to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the prepared inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This halves the compound concentration to the final test range.

  • Controls:

    • Positive Control: Wells containing medium and inoculum only (should show robust growth).

    • Negative Control: Wells containing medium only (should remain clear).

    • Solvent Control: Wells containing medium, inoculum, and the highest concentration of the solvent used to dissolve the compound (to rule out solvent toxicity).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for S. aureus, 35°C for Candida) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration at which no visible turbidity is observed.

  • MFC/MBC Determination: Take a 10 µL aliquot from each well showing no growth and plate it onto an agar plate. The MFC/MBC is the lowest concentration that results in no colony formation after incubation.

A Prepare Serial Dilution of 3-AP Compound C Inoculate Plate (Compound + Microbe) A->C B Prepare & Standardize Microbial Inoculum B->C D Incubate (18-24h) C->D E Read MIC (Visual Inspection) D->E F Plate Clear Wells on Agar E->F G Incubate Agar (24h) F->G H Determine MFC/MBC G->H

Caption: Workflow for MIC and MFC/MBC determination.

Protocol: Assessing Cytotoxicity using the MTT Assay

Causality: The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa cancer cells or 3T3 non-cancerous fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 3-AP compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls: Include wells with cells treated with medium only (100% viability control) and wells with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Toxicological Profile: A Critical Consideration

While 3-alkylpyridines show significant therapeutic promise, their development is tempered by potential toxicity. A key challenge is achieving selectivity for target pathogens or cancer cells over host mammalian cells.

  • Cytotoxicity: Many potent antimicrobial 3-AP analogs also exhibit high cytotoxicity against mammalian cell lines.[4][13] This is often a consequence of their membrane-disrupting mechanism of action, which can be non-specific.

  • In Vivo Toxicity: Animal studies with polymeric 3-APs reveal a complex toxicological profile. At lethal doses (>2.7 mg/kg in rats), effects such as hemolysis and platelet aggregation are prominent.[8] At sublethal doses, pharmacological effects consistent with AChE inhibition, such as bradycardia and low blood pressure, are observed.[8] The parent pyridine molecule itself is associated with liver damage.[16]

This highlights the critical importance of a robust therapeutic index—the ratio between the therapeutic concentration and the toxic concentration. Future research must focus on designing analogs that maximize therapeutic efficacy while minimizing off-target toxicity.

Synthesis and Future Directions

The limited availability of 3-APs from natural sources necessitates efficient chemical synthesis.[2] Various synthetic strategies have been developed, including microwave-assisted polymerization, which allows for the creation of large polymers with controlled molecular weights.[3][9] This synthetic control is crucial for conducting detailed SAR studies.

The future of 3-alkylpyridine research will likely focus on:

  • Improving Selectivity: Modifying the alkyl chain and the pyridinium headgroup to enhance specificity for microbial or cancer cell membranes over host cells.

  • Exploring New Targets: Moving beyond membrane disruption to design analogs that selectively modulate specific enzymes or receptors.

  • Drug Conjugation: Using 3-APs as carriers for other therapeutic agents, leveraging their membrane-permeabilizing properties for drug delivery.

Conclusion

3-Alkylpyridines are a structurally simple yet biologically profound class of compounds. Their journey from marine sponge toxins to versatile laboratory tools and therapeutic prototypes underscores the value of natural product research. With a diverse range of activities spanning antimicrobial, anticancer, and neuropharmacological effects, they represent a rich field for drug discovery. The key to unlocking their full clinical potential will lie in the rational design of new derivatives with improved therapeutic indices, guided by a deep understanding of their structure-activity relationships and mechanisms of action.

References

  • 3-Alkylpyridinium - Wikipedia. [Link]

  • Sepčić, K., et al. (2006). 3-Alkylpyridinium compounds as potential non-toxic antifouling agents. PubMed. [Link]

  • Guzmán, L., et al. (2014). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. MDPI. [Link]

  • Pyridine | ToxFAQs™ | ATSDR - CDC. [Link]

  • de Oliveira, M. A., et al. (2021). Antifungal activity of a novel 3-Alkylpyridine analog derived from Marine sponge alkaloids. SciELO. [Link]

  • Houssen, W. E., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. PMC - NIH. [Link]

  • Canchola, J., et al. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI. [Link]

  • Kennedy, G. L. (2007). Review of the toxicology of three alkyl diamines. PubMed. [Link]

  • Kuka, T., et al. (2021). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. NIH. [Link]

  • Houssen, W. E., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. ResearchGate. [Link]

  • Turk, T., et al. (2007). Mechanisms of Toxicity of 3-Alkylpyridinium Polymers from Marine Sponge Reniera sarai. Bentham Science. [Link]

  • Canchola, J. (2022). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. [Link]

  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed. [Link]

  • Papke, R. L., et al. (2000). N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat striatal slices. PubMed. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. [Link]

  • NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Al-bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

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Methodological & Application

High-Efficiency Synthesis of 3-Octylpyridine: Application Note & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of lipophilic alkyl chains onto the pyridine ring is a critical transformation in medicinal chemistry, often used to modulate the logP and metabolic stability of pharmacophores. 3-Octylpyridine represents a classic challenge in this domain: the electron-deficient nature of the pyridine ring makes Friedel-Crafts alkylation ineffective, necessitating transition-metal-catalyzed cross-coupling.

This Application Note details two field-proven synthetic pathways starting from 3-halopyridines (specifically 3-bromopyridine):

  • The Direct Route (Negishi Coupling): A one-step, high-atom-economy approach using organozinc reagents.

  • The Robust Route (Sonogashira Coupling + Reduction): A two-step sequence ideal for scale-up and laboratories with limited inert-atmosphere capabilities.

Strategic Analysis & Pathway Selection

Selecting the correct synthetic strategy depends on available equipment, scale, and tolerance for organometallic handling.

Workflow Decision Matrix

DecisionMatrix Start Starting Material: 3-Bromopyridine Criteria Key Constraint? Start->Criteria Negishi METHOD A: Negishi Coupling (Direct C-C Bond Formation) Criteria->Negishi Speed & Atom Economy Sono METHOD B: Sonogashira + Reduction (2-Step Sequence) Criteria->Sono Robustness & Scalability Negishi_Req Requires: Strictly Anhydrous Conditions Reagents: OctylZnBr, Pd(dppf)Cl2 Negishi->Negishi_Req Sono_Req Requires: Hydrogenation Equipment Reagents: 1-Octyne, Pd/Cu, H2 Sono->Sono_Req

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Method A: Negishi Coupling (The Direct Route)

Core Principle: The Negishi coupling utilizes organozinc reagents, which are highly nucleophilic yet tolerate the pyridine nitrogen better than Grignard reagents (Kumada coupling). The key challenge is preventing


-hydride elimination in the alkyl chain.

Expert Insight: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate ferrocenyl ligand (dppf) has a large bite angle, which accelerates reductive elimination over


-hydride elimination, crucial for high yields with primary alkyl chains.
Protocol A: Experimental Procedure

Reagents:

  • 3-Bromopyridine (1.0 eq)

  • Octylzinc bromide (0.5 M in THF, 1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Catalyst Loading: Charge the flask with 3-bromopyridine (158 mg, 1.0 mmol) and Pd(dppf)Cl₂ (25 mg, 0.03 mmol) in anhydrous THF (2 mL).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add Octylzinc bromide solution (2.4 mL, 1.2 mmol) dropwise via syringe over 5 minutes.

    • Note: The solution may turn dark brown/black, indicating active Pd(0) species generation.

  • Reaction: Remove the ice bath and heat the reaction to 60°C (gentle reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.

  • Quench: Cool to room temperature. Carefully quench with saturated aqueous NH₄Cl (5 mL).

  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). 3-Octylpyridine is typically a colorless to pale yellow oil.

Mechanistic Cycle (Negishi)[1][2][3][4]

NegishiCycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromopyridine TransMet Transmetalation (Zn to Pd) OxAdd->TransMet + Octyl-Zn-Br RedElim Reductive Elimination (Product Release) TransMet->RedElim - ZnBr2 RedElim->Pd0 + 3-Octylpyridine

Figure 2: Catalytic cycle of Negishi coupling. The bidentate dppf ligand facilitates the critical Reductive Elimination step.

Method B: Sonogashira Coupling & Reduction (The Robust Route)

Core Principle: This method avoids air-sensitive organozinc reagents. It first couples 1-octyne to the pyridine to form an internal alkyne, followed by catalytic hydrogenation to the alkane.

Expert Insight: Pyridines can coordinate to the Copper(I) co-catalyst, potentially stalling the cycle. We recommend a slightly higher CuI loading (5%) and using triethylamine (TEA) as both solvent and base to ensure the catalytic cycle turns over efficiently.

Protocol B: Experimental Procedure
Step 1: Sonogashira Coupling

Reagents:

  • 3-Bromopyridine (1.0 eq)

  • 1-Octyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (5 mol%)[1]

  • Solvent: TEA/THF (1:1)

  • Setup: In a sealed tube or pressure vial, combine 3-bromopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg), and CuI (10 mg).

  • Degassing: Add degassed THF (2 mL) and Triethylamine (2 mL). Sparge with Argon for 5 minutes.

  • Addition: Add 1-Octyne (180 µL, 1.2 mmol).

  • Reaction: Seal and heat to 80°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate the filtrate.

  • Intermediate: The crude 3-(oct-1-ynyl)pyridine can often be carried forward directly or purified via short-path silica plug.

Step 2: Hydrogenation

Reagents:

  • 3-(oct-1-ynyl)pyridine (from Step 1)

  • Pd/C (10% wt, 10 wt% loading)

  • H₂ (1 atm, balloon)

  • Solvent: MeOH

  • Dissolution: Dissolve the alkyne intermediate in MeOH (5 mL).

  • Catalyst: Carefully add Pd/C (10% by weight of substrate) under Argon flow (Caution: Pyrophoric dry catalyst).

  • Hydrogenation: Purge flask with H₂ (balloon) x3. Stir vigorously at RT for 4-6 hours.

  • Filtration: Filter through Celite. Concentrate to yield 3-octylpyridine.

Comparative Performance Data

MetricMethod A: NegishiMethod B: Sonogashira + H₂
Overall Yield 75 - 88%85 - 95% (over 2 steps)
Reaction Time 4 - 6 Hours18 - 24 Hours (Total)
Atom Economy HighModerate (Loss of 4 H atoms)
Moisture Sensitivity High (Requires dry box/Schlenk)Low (Standard benchtop)
Functional Group Tolerance Moderate (Sensitive to protic groups)High (Tolerates alcohols, amines)
Cost High (OctylZnBr is expensive)Low (1-Octyne is cheap commodity)

Troubleshooting & Expert Tips

  • Catalyst Poisoning: The pyridine nitrogen is a Lewis base that can coordinate to Pd. If conversion stalls, add LiCl (2.0 eq) to the Negishi reaction. This helps stabilize the active catalytic species and improves transmetalation kinetics.

  • Beta-Hydride Elimination (Negishi): If you observe significant amounts of reduced pyridine (pyridine) and octene isomers, your catalyst is too slow. Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or Pd(CPhos) .

  • Copper Removal (Sonogashira): Residual copper can contaminate the final product. Wash the organic layer with 10% aqueous ethylenediamine or ammonium hydroxide during workup to chelate and remove copper species (blue aqueous layer).

References

  • Negishi Coupling Review: King, A. O.; Okukado, N.; Negishi, E. "Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalyzed reaction of alkynylzinc reagents with alkenyl halides". J. Chem. Soc., Chem. Commun.1977 , 683.

  • Sonogashira Protocol for Pyridines: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chem. Rev.2007 , 107, 874.

  • Negishi Coupling of Secondary Alkylzincs: Han, C.; Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides". J. Am. Chem. Soc.[2][3][4][5]2009 , 131, 7532.

  • Suzuki-Miyaura B-Alkyl Coupling: Chemler, S. R.; Trauner, D.; Danishefsky, S. J. "The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis". Angew. Chem. Int. Ed.2001 , 40, 4544.

Sources

Application Note: Microwave-Assisted Synthesis of 3-Alkylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It prioritizes the specific challenges of C3-functionalization of pyridines, a notoriously difficult transformation due to the electronic deactivation of the ring at this position.

Executive Summary

The 3-alkylpyridine motif is a pharmacophore of high value, serving as a bioisostere for phenyl rings in nicotinic acetylcholine receptor ligands, kinase inhibitors, and metabolic modulators. However, the 3-position of pyridine is electronically deactivated toward electrophilic aromatic substitution and resistant to direct nucleophilic attack (which favors C2/C4).

This guide details Microwave-Assisted Organic Synthesis (MAOS) strategies to overcome these kinetic and thermodynamic barriers. By leveraging dielectric heating, we can access high-energy transition states required for


-

cross-coupling, significantly reducing reaction times from hours to minutes while suppressing protodeboronation and

-hydride elimination side pathways.

Strategic Analysis: The C3-Functionalization Challenge

The synthesis of 3-alkylpyridines requires a divergence from classical heterocyclic chemistry. Direct alkylation (e.g., Friedel-Crafts) fails due to the electron-deficient nature of the pyridine ring.

Decision Matrix: Selecting the Right Pathway

The choice of method depends heavily on the specific alkyl group (primary vs. secondary/tertiary) and the available starting material.

G Start Target: 3-Alkylpyridine SM_Halo Start: 3-Halopyridine (Br, I, Cl) Start->SM_Halo SM_Boron Start: 3-Pyridylboronic Acid Start->SM_Boron SM_Acyclic Start: Acyclic Precursors Start->SM_Acyclic Method_Suzuki Method A: Suzuki-Miyaura (Alkyl-BF3K salts) SM_Halo->Method_Suzuki Primary Alkyls (Robust) Method_Negishi Method B: Negishi Coupling (Alkyl-ZnX) SM_Halo->Method_Negishi Sec/Tert Alkyls (High Reactivity) SM_Boron->Method_Suzuki Alkyl Halide Partner (Less Common) Method_BR Method C: Bohlmann-Rahtz (De Novo Synthesis) SM_Acyclic->Method_BR Polysubstituted Pyridines Desc1 Preferred for MedChem. High tolerance to functional groups. Method_Suzuki->Desc1 Desc2 Best for complex alkyl chains. Requires anhydrous conditions. Method_Negishi->Desc2

Figure 1: Synthetic decision tree for accessing 3-alkylpyridines. The Suzuki-Miyaura route using Potassium Alkyltrifluoroborates is the most robust general protocol.

Core Methodology: Microwave-Assisted Suzuki-Miyaura Coupling[1][2]

The most reliable route to 3-alkylpyridines is the palladium-catalyzed coupling of 3-bromopyridine with potassium alkyltrifluoroborates . Unlike boronic acids, trifluoroborates are air-stable and resistant to protodeboronation, a common failure mode in pyridine chemistry.

Mechanistic Insight: The Microwave Advantage

In thermal heating, the slow ramp rate allows the unstable boronate intermediate to degrade before transmetallation occurs. Microwave irradiation provides rapid volumetric heating, accelerating the oxidative addition step and pushing the catalytic cycle faster than the rate of catalyst decomposition or ligand dissociation.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromopyridine TransMet Transmetallation (Ar-Pd-Alkyl) OxAdd->TransMet + R-BF3K + Base Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination Iso->RedElim MW Energy Input RedElim->Pd0 + Product MW_Effect MICROWAVE EFFECT: Accelerates Reductive Elimination Prevents Beta-Hydride Elimination RedElim->MW_Effect

Figure 2: Catalytic cycle emphasizing the role of microwave energy in promoting the difficult reductive elimination step for sp2-sp3 coupling.

Detailed Protocol: Coupling of 3-Bromopyridine with Potassium Butyltrifluoroborate

Target: Synthesis of 3-butylpyridine. Scale: 1.0 mmol.

Reagents & Materials
ComponentEquivalentsAmountRole
3-Bromopyridine 1.0 equiv158 mgElectrophile
Potassium Butyltrifluoroborate 1.2 equiv197 mgNucleophile (Stable)
Pd(OAc)₂ 0.02 equiv4.5 mgPre-catalyst
XPhos 0.04 equiv19 mgLigand (Promotes alkyl coupling)
K₂CO₃ 3.0 equiv414 mgBase
Toluene / Water 10:1 v/v4.0 mLSolvent System
Step-by-Step Procedure
  • Vessel Preparation: Use a dedicated 2-5 mL microwave process vial. Add a magnetic stir bar.

  • Solids Addition: Weigh Pd(OAc)₂, XPhos, Potassium Butyltrifluoroborate, and K₂CO₃ directly into the vial.

    • Expert Tip: Adding the catalyst and ligand together allows for in situ formation of the active Pd(0)-L species.

  • Liquid Addition: Add the Toluene/Water mixture. Then, add the 3-Bromopyridine liquid via micropipette.

  • Deoxygenation: Cap the vial and purge with Argon or Nitrogen for 60 seconds via a septum inlet (if available) or simply seal under air (Molander conditions are robust, but inert atmosphere is preferred for reproducibility).

  • Microwave Irradiation:

    • Instrument: Biotage Initiator+ or CEM Discover.

    • Temperature: 140 °C.

    • Time: 20 minutes.

    • Absorption Level: High (due to polar water/pyridine).

    • Pre-stir: 30 seconds.

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Dry organics over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (SiO₂). Elute with Hexane:EtOAc (gradient 90:10 to 70:30). 3-Alkylpyridines are basic; adding 1% Triethylamine to the eluent can reduce tailing.

Alternative Methodology: Negishi Coupling[3]

For secondary alkyl groups (e.g., isopropyl, cyclohexyl) where steric hindrance is higher, the Negishi coupling using organozinc reagents is often superior to Suzuki coupling.

Key Modification:

  • Reagent: Use Alkylzinc halides (R-ZnBr).[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd-PEPPSI-IPr.

  • Solvent: THF (Strictly Anhydrous).

  • MW Conditions: 100 °C for 10 minutes.

  • Note: Organozinc reagents are moisture sensitive. The microwave vial must be sealed under an inert atmosphere box or using strict Schlenk technique before irradiation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by pyridine nitrogen.Switch to high-turnover catalysts like Pd-PEPPSI-IPr or increase temperature to 160°C.
Debromination (Pyridine-H)

-hydride elimination from alkyl partner followed by reduction.
Use Buchwald ligands (XPhos, RuPhos) which are bulky and speed up reductive elimination.
Homocoupling (R-R) Presence of Oxygen.Ensure rigorous degassing of solvents (sparge with Ar for 10 min).
Vial Overpressure Decomposition of carbonates or solvent vapor pressure.Reduce fill volume to <50% of vial capacity. Use Toluene/Water instead of pure water/alcohol.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions.[2][3] Tetrahedron Letters, 43(46), 8331-8334. Link

  • Krasovskiy, A., & Lipshutz, B. H. (2011).[4] A nonionic amphiphile enables a simple approach to Pd-catalyzed stereoselective sp3-sp2 cross-couplings. Organic Letters, 13(15), 3822-3825. Link

  • Han, C., & Buchwald, S. L. (2009).[1] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[1][5] Journal of the American Chemical Society, 131(22), 7532–7533. Link

  • Shore, G., & Organ, M. G. (2008). Microwave-Assisted Organic Synthesis. Chemistry – A European Journal, 14(31), 9641-9646. Link

Sources

Protocol for the Purification of 3-Octylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, multi-stage protocol for the purification of 3-Octylpyridine. While commercially available, "technical grade" samples often contain isomeric impurities (2- or 4-octylpyridine), unreacted alkyl halides, and metal catalyst residues from cross-coupling syntheses (e.g., Suzuki-Miyaura or Kumada).[1] This guide prioritizes a Chemo-Thermal-Adsorptive workflow: Acid-Base extraction to remove neutral organics, Vacuum Distillation for bulk volatile separation, and Amine-Modified Silica Chromatography for isomeric polishing.[1]

Chemical Profile & Impurity Landscape[1][2]

Understanding the physicochemical properties of 3-Octylpyridine is prerequisite to its purification. The molecule consists of a basic pyridine ring substituted with a lipophilic octyl chain.

PropertyValue / DescriptionNote
Structure Pyridine ring + C8 alkyl tailAmphiphilic nature (Basic Head, Lipophilic Tail).[1]
Physical State Clear to pale yellow liquidViscous compared to unsubstituted pyridine.[1]
Boiling Point >280°C (atm) / ~145–155°C (1 mmHg)High thermal risk. Decomposition possible at atmospheric BP.[1]
pKa (Conjugate Acid) ~5.7 – 6.0Slightly more basic than pyridine due to alkyl inductive effect (+I).[1]
Common Impurities Octyl halides, Octanol, Isomers (2-/4-), Pd/NiNeutrals are removed via acid-base; Isomers via column.[1]

Purification Strategy: The "Why" Behind the "How"

The Chemical Filter (Acid-Base Swing)

The most efficient initial purification step exploits the basic nitrogen lone pair. By treating the crude organic mixture with dilute acid (HCl), 3-Octylpyridine is protonated to form the water-soluble pyridinium salt (


).
  • Causality: Neutral impurities (unreacted octyl bromide, octanol, non-basic byproducts) remain in the organic phase and are discarded. The aqueous phase is then basified to regenerate the free base.

The Thermal Filter (Vacuum Distillation)

Due to the high boiling point (>280°C), atmospheric distillation will lead to N-oxide formation or polymerization (tarring).

  • Requirement: High vacuum (<1 mmHg) reduces the boiling point to a manageable ~150°C, preventing thermal degradation while separating the product from non-volatile metal catalysts and heavy tars.

The Adsorptive Filter (Modified Chromatography)

Pyridines are notorious for "streaking" or "tailing" on standard silica gel.

  • Mechanism: The acidic silanol groups (

    
    ) on the silica surface hydrogen-bond strongly with the basic pyridine nitrogen.
    
  • Solution: The mobile phase must be modified with a competitive base (Triethylamine, TEA) to block these silanol sites, ensuring sharp peak resolution.[2]

Detailed Experimental Protocol

Phase A: Acid-Base Extraction (Removal of Neutrals)[4]

Reagents: Diethyl Ether (


) or Dichloromethane (DCM), 1M HCl, 2M NaOH, Brine, 

.[1]
  • Dissolution: Dissolve the crude reaction mixture in

    
     (10 mL per gram of crude).
    
  • Acidification: Transfer to a separatory funnel. Extract with 1M HCl (

    
     volumes).
    
    • Observation: The product moves to the aqueous layer (bottom if

      
      , top if DCM).
      
    • Check: The aqueous layer should be pH < 2.

  • Wash: Wash the combined acidic aqueous layers with fresh

    
     (
    
    
    
    ) to remove trapped neutral organics. Discard the organic layers.
  • Basification: Cool the aqueous layer in an ice bath (exothermic reaction). Slowly add 2M NaOH until pH > 12.

    • Visual Cue: The solution will become cloudy as the free base 3-Octylpyridine oils out.

  • Extraction: Extract the milky aqueous mixture with DCM (

    
    ).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase B: Vacuum Distillation (Bulk Purification)

Setup: Short-path distillation head, vacuum pump capable of <1 mmHg, oil bath.

  • Degassing: Stir the residue under weak vacuum for 10 mins to remove residual solvent.

  • Distillation: Apply high vacuum. Slowly ramp oil bath temperature.

    • Fractions: Collect the "fore-run" (lower boiling volatiles) separately.

    • Main Fraction: Collect the steady boiling fraction (expect ~145–155°C at 1 mmHg).

    • Stop: Do not distill to dryness; leave the heavy residue (catalyst/tars) in the pot.

Phase C: Flash Chromatography (Polishing)

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexanes : Ethyl Acetate (9:[1]1) + 1% Triethylamine (TEA) .[3]

  • Column Pre-treatment: Flush the packed column with the mobile phase (containing TEA) before loading the sample. This neutralizes the silica.[4]

  • Loading: Load the distillate as a concentrated solution.

  • Elution: Run isocratic or shallow gradient.[1]

    • Note: 3-Octylpyridine will elute as a sharp band.[1] Without TEA, it will streak from

      
       0.5 down to 0.1.[1]
      
  • Post-Process: Evaporate fractions. To remove residual TEA (volatile), dry the product under high vacuum at 40°C for 4 hours.

Visualization of Workflows

Purification Workflow Diagram

purification_protocol Start Crude 3-Octylpyridine (Contains: Halides, Isomers, Metals) Dissolve Dissolve in Et2O Start->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer Organic Layer (Neutral Impurities) Sep1->OrgLayer Neutrals AqLayer Aqueous Layer (Pyridinium Salt) Sep1->AqLayer Product (H+) Waste Discard OrgLayer->Waste Basify Basify (NaOH pH > 12) Extract with DCM AqLayer->Basify DryConc Dry (Na2SO4) & Concentrate Basify->DryConc Distill Vacuum Distillation (<1 mmHg, ~150°C) DryConc->Distill Column Flash Chromatography (Hex/EtOAc + 1% TEA) Distill->Column Distillate Distill->Waste Residue/Tars Final Pure 3-Octylpyridine (>99%) Column->Final

Figure 1: Step-by-step purification logic flow, separating chemical extraction from thermal and adsorptive polishing.

Quality Control Decision Tree

qc_logic Sample Purified Sample NMR 1H NMR (CDCl3) Sample->NMR Check1 Aromatic Region Clean? (No isomer peaks) NMR->Check1 GCMS GC-MS Analysis Check1->GCMS Yes Reprocess Reprocess (Column) Check1->Reprocess No (Isomers found) Check2 Single Peak >99%? GCMS->Check2 KF Karl Fischer (Water Content) Check2->KF Yes Check2->Reprocess No (Impurities) Pass RELEASE BATCH KF->Pass <0.1% H2O Dry Dry (Mol. Sieves) KF->Dry >0.1% H2O

Figure 2: Quality Control decision matrix ensuring isomeric purity and solvent removal.

Safety & Handling

  • Hazards: 3-Octylpyridine is a skin irritant and likely possesses the characteristic nauseating odor of pyridine derivatives.

  • PPE: Double nitrile gloves are recommended.[1] All operations, especially the heating of the crude mixture, must be performed in a high-efficiency fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent N-oxidation over time.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58069-37-7, 3-Octylpyridine.[1] Retrieved from [Link][1]

  • Li, J. J., et al. (2011). Name Reactions for Homologation, Part I: Acid-Base Extraction Protocols.[1] Springer.[1][5][6] (General reference for acid-base workup of alkaloids).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.[1] Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational protocol for flash chromatography).

  • Reich, H. J. (2023). Chromatography of Pyridines and Amines: Deactivation of Silica Gel.[1] University of Wisconsin-Madison Chemistry Database.[1] Retrieved from [Link] (Validating the use of TEA additives).

Sources

Experimental setup for the synthesis of 3-Octylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Strategic Rationale

The Objective: To synthesize 3-octylpyridine (CAS: 1019-84-7) with high regioselectivity and yield, minimizing common side reactions such as homocoupling or alkyl chain isomerization.

The Chemist’s Rationale (Method Selection): While Suzuki-Miyaura coupling is often the default for aryl-aryl bonds, the introduction of a long alkyl chain (


) to a heteroaromatic ring favors the Kumada-Corriu Cross-Coupling .
  • Atom Economy & Efficiency: The Kumada method utilizes octylmagnesium bromide directly. Unlike the Suzuki method, it does not require the pre-synthesis of an alkyl-borane or boronic acid, removing two synthetic steps (hydroboration/esterification).

  • Catalyst Specificity: We utilize [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) . Nickel is superior to Palladium for coupling alkyl Grignards because Pd-catalysts are prone to

    
    -hydride elimination, which would result in octene byproducts and reduction of the pyridine ring. The bidentate phosphine ligand (dppp) creates a rigid bite angle that accelerates reductive elimination of the product over 
    
    
    
    -elimination.

Experimental Configuration & Workflow

The following diagram illustrates the critical path for the synthesis, highlighting the inert atmosphere requirements essential for Grignard stability.

G Start START: Pre-Check Setup Setup: Flame-Dried Schlenk System (N2/Ar Atmosphere) Start->Setup ReagentPrep Reagent Prep: 3-Bromopyridine in Anhydrous Ether Setup->ReagentPrep CatalystAdd Catalyst Addition: Ni(dppp)Cl2 (2-5 mol%) ReagentPrep->CatalystAdd GrignardAdd Controlled Addition: OctylMgBr (0°C, Dropwise) CatalystAdd->GrignardAdd Critical Exotherm Control Reaction Reaction Phase: Reflux (12-16h) GrignardAdd->Reaction Color Change Monitoring Quench Quench: Dilute HCl / NH4Cl Reaction->Quench Workup Workup: Extraction (Et2O) -> Dry -> Concentrate Quench->Workup Purification Purification: Vacuum Distillation Workup->Purification QC QC: 1H-NMR / GC-MS Purification->QC

Figure 1: Process flow for the Ni-catalyzed alkylation of 3-bromopyridine. Note the critical control points at Grignard addition.

Detailed Protocol

Safety Warning:

  • 3-Bromopyridine: Toxic by ingestion and inhalation. Use in a fume hood.

  • Grignard Reagents: Pyrophoric. React violently with water. Ensure all glassware is flame-dried and under positive inert gas pressure.

Materials & Stoichiometry
ComponentRoleEquiv.Amount (Example)Notes
3-Bromopyridine Substrate1.015.8 g (100 mmol)Distill if yellow/degraded.
Octylmagnesium Bromide Nucleophile1.260 mL (2.0 M in Ether)Titrate before use if old.
Ni(dppp)Cl₂ Catalyst0.031.6 g (3 mmol)Keep dry; store in desiccator.
Diethyl Ether (Et₂O) SolventN/A200 mLAnhydrous (Na/Benzophenone distilled).
HCl (1M) QuenchN/A100 mLFor hydrolysis of Mg salts.
Step-by-Step Methodology

Step 1: System Preparation (The "Dry" Standard)

  • Assemble a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, rubber septum, and nitrogen inlet.

  • Flame-dry the apparatus under vacuum. Backfill with Nitrogen (

    
    ).[1][2][3] Repeat 3 times.
    
  • Maintain a positive pressure of

    
     throughout the reaction.
    

Step 2: Substrate & Catalyst Loading

  • Cannulate 200 mL of anhydrous Diethyl Ether into the RBF.

  • Add 3-Bromopyridine (15.8 g, 100 mmol) via syringe.

  • Add Ni(dppp)Cl₂ (1.6 g, 3 mol%).

    • Self-Validating Check: The suspension should appear reddish/orange. If it turns black immediately, oxygen may be present.

Step 3: Controlled Initiation (The Grignard Addition)

  • Cool the mixture to 0°C using an ice bath.

  • Load the Octylmagnesium Bromide (1.2 equiv) into a pressure-equalizing addition funnel (or syringe pump for smaller scales).

  • Add Dropwise: Add the Grignard reagent slowly over 60 minutes.

    • Mechanism:[2][4][5][6][7][8] The slow addition prevents the local concentration of Grignard from becoming too high, which suppresses the homocoupling of the Grignard (Octyl-Octyl formation).

    • Visual Check: You will observe a vigorous exotherm and a color change (often to a dark brown/red solution) indicating the formation of the active Ni(0) species.

Step 4: Reaction Propagation

  • Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Heat to Reflux (35°C) for 12–16 hours.

    • QC Checkpoint: Take a 50 µL aliquot, quench in saturated

      
      , extract with ether, and run GC-MS. The peak for 3-bromopyridine should be <2%.
      

Step 5: Workup & Isolation

  • Cool the reaction to 0°C.

  • Quench: Slowly add 1M HCl (100 mL). Caution: Gas evolution and heat.

    • Note: Acidic quench protonates the pyridine, moving it to the aqueous layer.

  • Wash: Wash the aqueous layer (containing product) with Ether (2 x 50 mL) to remove non-basic impurities (like Octadecane from Grignard homocoupling).

  • Basify: Neutralize the aqueous layer with NaOH (pellets or concentrated solution) until pH > 12. The product will oil out.

  • Extract: Extract the basic aqueous layer with Ether (3 x 100 mL).

  • Dry: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Step 6: Purification

  • Vacuum Distillation: 3-Octylpyridine has a high boiling point.

    • Target: Collect fractions at approx. 160–165°C at 15 mmHg (values may vary based on vacuum strength).

    • Alternative: Flash Column Chromatography (SiO₂, 10% EtOAc in Hexanes).

Quality Control & Characterization

Expected Data:

PropertyValue
Appearance Colorless to pale yellow oil
Density ~0.91 g/mL
GC-MS (EI) Molecular Ion

m/z
Yield 75–85% (Optimized)

NMR Interpretation (


): 
  • Aromatic Region: Look for the characteristic 3-substituted pyridine pattern (singlet at ~8.5 ppm, doublets at ~8.4 and ~7.5 ppm).

  • Alkyl Chain:

    • Benzylic

      
       (triplet) at ~2.6 ppm.
      
    • Internal

      
       cluster at 1.2–1.6 ppm.
      
    • Terminal

      
       (triplet) at ~0.88 ppm.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Start Material Remaining Catalyst DeactivationEnsure

-free conditions. Use fresh Ni(dppp)Cl₂. Increase catalyst to 5 mol%.
High "Octadecane" Byproduct Grignard HomocouplingAddition was too fast. Slow down addition rate. Ensure temperature is 0°C during addition.
Product in Waste Layer pH Error during WorkupPyridines are basic. Ensure aqueous layer is pH > 12 before final extraction.

References

  • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[9] Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374–4376. Link

  • Dahadha, A., et al. (2018).[9] Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. Arkivoc, 2018(vi), 234-253.[9] Link

  • PubChem. (n.d.).[1][8] 3-Octylpyridine Compound Summary. National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Long-chain Alkylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of long-chain alkylpyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity long-chain alkylpyridines. These molecules, characterized by a polar pyridine head group and a nonpolar long-chain alkyl tail, present unique purification hurdles due to their amphiphilic nature, high boiling points, and potential for side reactions during synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The Unique Purification Challenge of Long-chain Alkylpyridines

The purification of long-chain alkylpyridines is often not straightforward. Their molecular structure imparts a combination of properties that can complicate standard purification protocols. The basicity of the pyridine ring can lead to strong interactions with acidic stationary phases in chromatography, while the long alkyl chain can result in poor solubility in common crystallization solvents and high boiling points that necessitate vacuum distillation. Furthermore, their surfactant-like properties can lead to the formation of micelles, which can interfere with separation processes.[1]

This guide is structured to address these challenges head-on, providing practical, field-proven insights to help you achieve your desired purity.

Troubleshooting Guide: Column Chromatography

Column chromatography is a common technique for purifying organic compounds, but the amphiphilic and basic nature of long-chain alkylpyridines can lead to issues such as poor separation, tailing peaks, and irreversible adsorption to the stationary phase.[2]

Question: My long-chain alkylpyridine is streaking or tailing on the silica gel column. What is happening and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like pyridines on acidic silica gel.[2] The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-ideal elution profile.

Causality: The strong acid-base interaction between the basic pyridine and the acidic silica gel causes a portion of your compound to bind tightly to the stationary phase, while the rest moves with the mobile phase. This differential migration leads to peak tailing.

Solutions:

  • Mobile Phase Modification: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (Et3N) is a common choice. Start with 0.1-1% (v/v) Et3N in your eluent system (e.g., hexanes/ethyl acetate).[3] This "competing base" will interact with the silanol groups, preventing your alkylpyridine from binding too strongly.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Amine-functionalized silica: This stationary phase has a basic surface, which repels the basic alkylpyridine, leading to better peak shape and separation.[3]

    • Alumina (basic or neutral): Alumina is another polar stationary phase that is available in different pH grades. Basic or neutral alumina can be a good alternative to silica gel for purifying amines.

    • Reversed-phase chromatography (C18): For more polar long-chain alkylpyridines or their salts, reversed-phase chromatography can be very effective.[4] The separation is based on hydrophobicity, with more nonpolar compounds eluting later. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a buffer like ammonium formate to control pH and improve peak shape.[4]

Experimental Protocol: Flash Chromatography of a Long-chain Alkylpyridine using a Modified Mobile Phase
  • Sample Preparation: Dissolve your crude long-chain alkylpyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Column Packing: Pack a silica gel column with your chosen eluent system (e.g., 95:5 hexanes/ethyl acetate) containing 0.5% triethylamine.

  • Loading: Carefully load your sample onto the top of the silica gel bed.

  • Elution: Run the column using the modified mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Troubleshooting Guide: Crystallization

Crystallization is a powerful purification technique for solid compounds. However, the long alkyl chains in these molecules can lead to the formation of oils or waxy solids that are difficult to crystallize.[5]

Question: My long-chain alkylpyridine "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is common for compounds with long alkyl chains, which can have melting points below the temperature of the crystallization solution.

Causality: The long, flexible alkyl chains can hinder the orderly packing of molecules into a crystal lattice. If the solubility of the compound drops faster than the molecules can arrange themselves into a crystalline structure, an amorphous oil will form.

Solutions:

  • Solvent Selection: The choice of solvent is critical. You need a solvent in which your compound is sparingly soluble at room temperature but readily soluble when hot. For long-chain alkyl compounds, consider solvents like acetone, acetonitrile, or mixtures of a good solvent (e.g., ethanol) and a poor solvent (e.g., water or hexanes).[6]

  • Slower Cooling: Rapid cooling often leads to oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. This gives the molecules more time to form an ordered crystal lattice.[5]

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to induce crystallization.

Question: My crystallized long-chain alkylpyridine is a waxy solid that is difficult to handle and filter. How can I improve the crystal quality?

Answer: Waxy solids are often composed of very small, poorly formed crystals. The goal is to encourage the growth of larger, more well-defined crystals.

Causality: Rapid crystal growth or the presence of impurities can lead to the formation of a waxy solid. The long alkyl chains can also contribute to this by promoting van der Waals interactions that are less directional than the forces that guide crystal lattice formation.

Solutions:

  • Recrystallization from a different solvent: A different solvent system may promote a different crystal habit. Experiment with various solvents to find one that yields better-quality crystals.

  • Controlled Cooling: As with preventing oiling out, slow and controlled cooling is key. A Dewar flask filled with warm water can provide a very slow cooling rate.

  • Digestive Ripening (Ostwald Ripening): After initial crystallization, gently warming the mixture to redissolve some of the smaller, less perfect crystals and then allowing it to cool slowly again can lead to the growth of larger, more stable crystals at the expense of the smaller ones.

Troubleshooting Guide: Vacuum Distillation

For liquid long-chain alkylpyridines, distillation is a viable purification method. However, their high molecular weight often results in very high boiling points, making vacuum distillation necessary to prevent decomposition.[7]

Question: My long-chain alkylpyridine decomposes during distillation even under vacuum. How can I purify it?

Answer: If your compound is thermally sensitive, even vacuum distillation may not be suitable.

Causality: The temperature required to achieve a reasonable vapor pressure, even under vacuum, may still be high enough to cause decomposition, especially if the distillation is prolonged.

Solutions:

  • Short-Path Distillation: This technique minimizes the distance the vapor has to travel from the heated surface to the condenser. This allows for distillation at lower temperatures and with shorter heating times, reducing the risk of decomposition.

  • Kugelrohr Distillation: A Kugelrohr apparatus is a type of short-path distillation that is particularly useful for small quantities of high-boiling point liquids.

  • Lower the Pressure: Use a high-vacuum pump to achieve a lower pressure, which will further reduce the boiling point of your compound.

Diagram: Logic for Choosing a Purification Method

Purification_Workflow Crude_Product Crude Long-chain Alkylpyridine Is_Solid Is it a solid? Crude_Product->Is_Solid Is_High_Boiling Is it a high-boiling liquid? Is_Solid->Is_High_Boiling No (Liquid) Crystallization Crystallization Is_Solid->Crystallization Yes Vacuum_Distillation Vacuum Distillation Is_High_Boiling->Vacuum_Distillation Yes Column_Chromatography Column Chromatography Is_High_Boiling->Column_Chromatography No (Low-boiling) or Decomposes Crystallization->Column_Chromatography Fails or Needs Further Purification Success Pure Product Crystallization->Success Vacuum_Distillation->Column_Chromatography Needs Further Purification Vacuum_Distillation->Success Column_Chromatography->Success

Caption: Decision workflow for selecting the primary purification method for long-chain alkylpyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of long-chain alkylpyridines?

A1: Common impurities often arise from the starting materials or side reactions.[4] For example, in the synthesis of N-alkylpyridinium salts from pyridine and an alkyl halide, unreacted pyridine and alkyl halide are common impurities.[8] In syntheses involving the alkylation of a pyridine ring, isomers or over-alkylated products can be formed.[9]

Q2: How can I remove unreacted starting materials?

A2: This depends on the properties of the starting materials.

  • Unreacted Pyridine: Can often be removed by an acidic wash (e.g., dilute HCl) during an aqueous workup, as it will form a water-soluble salt.[10]

  • Unreacted Alkyl Halide: Can typically be removed by column chromatography or by washing with a nonpolar solvent like hexanes if the desired product has lower solubility.

  • General Strategy: If the starting materials have significantly different polarities or boiling points from the product, chromatography or distillation are effective.

Q3: My long-chain alkylpyridine seems to form micelles in solution. How does this affect purification?

A3: Micelle formation can complicate purification by altering the apparent solubility and chromatographic behavior of your compound.[1] In column chromatography, micelles can trap impurities or cause the product to elute in an unpredictable manner. During crystallization, the presence of micelles can inhibit crystal formation and promote oiling out. To mitigate this, you may need to work with more dilute solutions or choose solvent systems that disrupt micelle formation.

Q4: Can I use acid-base extraction to purify my long-chain alkylpyridine?

A4: Yes, acid-base extraction can be a very effective initial purification step.[10] By dissolving your crude product in an organic solvent and extracting with an aqueous acid, the basic alkylpyridine will move into the aqueous layer as its protonated salt, leaving non-basic impurities in the organic layer. You can then neutralize the aqueous layer with a base and extract your purified product back into an organic solvent. This is particularly useful for removing non-basic organic impurities.

Data Summary Table

Purification MethodCommon ProblemProbable CauseRecommended Solution
Column Chromatography Peak tailing/streaking on silica gelStrong acid-base interaction between basic pyridine and acidic silica.[2]Add 0.1-1% triethylamine to the eluent; use amine-functionalized silica or alumina.[3]
Poor separation of product and impuritiesSimilar polarities of the components.Optimize the solvent system (gradient elution); consider reversed-phase chromatography.[4]
Crystallization "Oiling out" instead of crystallizationCompound's melting point is below the solution temperature; rapid cooling.[5]Use a different solvent; cool the solution more slowly; scratch the flask or add a seed crystal.
Formation of a waxy, hard-to-filter solidRapid crystal growth; presence of impurities.[5]Recrystallize from a different solvent; use a very slow cooling rate; perform digestive ripening.
Vacuum Distillation Decomposition of the productThe compound is thermally unstable even at reduced pressure.[7]Use short-path or Kugelrohr distillation; use a higher vacuum to further lower the boiling point.
Bumping or uneven boilingLack of nucleation sites for smooth boiling.Use a magnetic stir bar or boiling chips; ensure a slow and steady heating rate.

References

  • Performing Column Chromatography. (2023, March 10). [Video]. YouTube. Retrieved from [Link]

  • Shabangi, M., & Husain, A. (2008). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 13(7), 1541-1550. [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

  • HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography. (2017, May 1). LCGC International. Retrieved from [Link]

  • Micelle formation of ionic surfactants in polar nonaqueous solvents. (1993). The Journal of Physical Chemistry, 97(28), 7435-7441.
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • Understanding Wax Crystallization: A Comprehensive Guide. (2024, April 19). Retrieved from [Link]

  • The NMR-Purity and the new dimensions and standards of purity CA. (2025, September 10). ChemAdder. Retrieved from [Link]

  • DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. (n.d.). YorkSpace. Retrieved from [Link]

  • Purification of amine reaction mixtures. (1945). U.S.
  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[1]arene Stationary Phase. (n.d.). ResearchGate. Retrieved from [Link]

  • Micelle formation of a non-ionic surfactant in non-aqueous molecular solvents and protic ionic liquids (PILs). (2016). RSC Publishing.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Tridodecylamine Purification. (n.d.). Reddit. Retrieved from [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Jana, S. (2016). Crystallization Behavior of Waxes. DigitalCommons@USU.
  • NMR characterization of long-range order in intrinsically disordered proteins. (2010). PubMed.
  • Sequential crystallization of high and low melting waxes to improve oil structuring in wax-based oleogels. (n.d.). RSC Publishing.
  • Nonaqueous Polar Solvents in Reverse Micelle Systems. (2012). CONICET.
  • COMMON SOLVENTS FOR CRYSTALLIZ
  • NMR Characterization of Long-Range Order in Intrinsically Disordered Proteins. (n.d.). MPG.PuRe.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Structural Characterization of Amphiphilic Conetworks in Selective and Nonselective Solvents Using 1H NMR and SAXS. (n.d.).
  • Understanding Wax Crystallization: Key Factors and Solutions for Optimal Performance. (2025, February 2). Retrieved from [Link]

  • Chaos and Order - Methods of Purification. (2022, May 17). [Video]. YouTube. Retrieved from [Link]

  • Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in C
  • Coadsorption of mixed anionic and cationic surfactants in reversed-phase liquid chromatography. (n.d.). American Chemical Society.
  • NMR Characterization of Long-Range Contacts in Intrinsically Disordered Proteins from Paramagnetic Relaxation Enhancement in 13 C Direct-Detection Experiments. (2019). PubMed.
  • Recrystalliz
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.).
  • Practical and Regioselective Synthesis of C4-Alkyl
  • How to Purify by Distillation. (n.d.). Retrieved from [Link]

  • What is wax crystallization? (2023, December 8). Hard Wax. Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Surfactants in Nonpolar Solvents in Micelles. (n.d.). ResearchGate. Retrieved from [Link]

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Analytical Methods for the Determination of Surfactants in Surface W
  • How to extract a molecule with amine and carboxylic acid functional group on it? (2016, January 27). ResearchGate. Retrieved from [Link]

  • Solid-state NMR characterization of pyrene-cuticular m
  • Reversed Phase Chromatography. (2021, April 16). [Video]. YouTube. Retrieved from [Link]

  • Surfactant Removal. (2019, January 29). Chromatography Forum. Retrieved from [Link]

  • PROCESS FOR THE SEPARATION OF LONG CHAIN AMINO ACIDS AND DIBASIC ACIDS. (2024, March 13). European Patent Office. Retrieved from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 3-Alkylation of Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Pyridine C3-Alkylation & Functionalization Ticket ID: PYR-C3-ALK-001

Welcome to the Pyridine Functionalization Support Hub

Subject: Overcoming Electronic Deactivation and Regioselectivity Barriers at the C3 Position.

Executive Summary: Direct alkylation of pyridine at the 3-position (meta) is historically one of the most challenging transformations in heterocyclic chemistry. Unlike the 2- and 4-positions, which are susceptible to nucleophilic attack (Minisci reaction), and the nitrogen atom, which is prone to electrophilic attack, the 3-position is electronically "invisible" to many standard catalysts.

This guide provides a decision framework for selecting the correct catalytic system based on your specific substrate constraints (sterics, functional group tolerance) and the type of alkyl group you wish to install.

Module 1: Catalyst Selection Logic (The "Why")

FAQ: Understanding the Electronic Barrier

Q: Why do my standard Friedel-Crafts catalysts fail for pyridine 3-alkylation? A: Pyridine is a


-deficient heterocycle. The electronegative nitrogen atom pulls electron density away from the ring, making it highly deactivated toward electrophilic aromatic substitution (SEAr). Furthermore, standard Lewis Acids (AlCl

, BF

) coordinate strongly to the nitrogen lone pair, forming a pyridinium salt that is even more electron-deficient and effectively shuts down the reaction (Catalyst Poisoning).

Q: I tried a radical alkylation (Minisci), but I only got C2 and C4 products. Why? A: Nucleophilic alkyl radicals are naturally drawn to the most electron-deficient positions of the protonated pyridine ring, which are C2 and C4. To hit C3, you must bypass this inherent electronic bias using Transition Metal C-H Activation or Dual Catalysis (Ni/Photoredox) that operates via a different mechanistic manifold.

Decision Matrix: Selecting Your Catalytic System

Use the following logic to select your protocol.

Scenario A: Direct Alkylation with Alkyl Halides (R-X)
  • Recommended System: Nickel/Photoredox Dual Catalysis [1]

  • Catalyst: NiCl

    
    ·DME / dtbbbpy (Ligand) + Iridium or Organic Photocatalyst.
    
  • Why: This system generates alkyl radicals that are intercepted by the Nickel catalyst. The Nickel center, coordinated to the pyridine, directs the coupling. Recent advances allow for C3 selectivity by tuning the ligand bulk or using specific H-atom transfer (HAT) reagents.

Scenario B: Alkylation via Olefins (Hydroalkylation)
  • Recommended System: Co- or Rh-Catalyzed C-H Activation

  • Catalyst: Cp*Rh(III) or Co(III) with directing groups.

  • Why: If your pyridine has a directing group (e.g., amide, ketone) at C2 or C4, you can direct the metal to activate the C3-H bond and insert an olefin.

Scenario C: "Tricky" Substrates (Late-Stage Functionalization)
  • Recommended System: Pd(OAc)

    
     / 1,10-Phenanthroline (The "Yu-Izawa" Protocol) 
    
  • Why: This is a non-directed approach. The specific ligand (1,10-phenanthroline) is crucial. It prevents the formation of inactive Pd-pyridine complexes and geometrically favors the C3-agostic interaction required for C-H activation.

Module 2: Visualizing the Logic

The following diagram illustrates the decision process for selecting a catalyst system based on the desired alkylation pathway and substrate constraints.

CatalystSelection Start Input: Pyridine Substrate Decision1 Target Transformation? Start->Decision1 PathA Direct Alkylation (using Alkyl Halides) Decision1->PathA R-X PathB Hydroalkylation (using Olefins) Decision1->PathB Olefin PathC Arylation/Olefination (C3 Selective) Decision1->PathC Ar-X / Olefin SolA Ni/Photoredox Dual Catalysis PathA->SolA Radical Capture SolB Rh(III) or Co(III) (Requires Directing Group) PathB->SolB Chelation Control SolC Pd(OAc)2 + 1,10-Phenanthroline PathC->SolC Ligand Control

Figure 1: Decision tree for selecting the optimal catalytic manifold for pyridine functionalization.

Module 3: Troubleshooting & Optimization

Issue 1: Catalyst Deactivation (The "Black Box" Effect)

Symptom: Reaction turns black/precipitates immediately; 0% conversion. Diagnosis: The pyridine substrate is coordinating to the metal center (Pd or Ni) through the Nitrogen lone pair, displacing the ligands required for catalysis. Corrective Action:

  • Ligand Switch: Switch to bulky, bidentate ligands like 1,10-phenanthroline or dtbbbpy . These bind more tightly to the metal than the pyridine nitrogen does.

  • Lewis Acid Additive: Add a stoichiometric Lewis Acid (e.g., BF

    
    ·OEt
    
    
    
    or AlCl
    
    
    ) to block the pyridine nitrogen before adding the metal catalyst. This forces the reaction to occur on the ring (C-H activation) rather than at the nitrogen.
Issue 2: Regioselectivity Drift (C2 vs. C3)

Symptom: You are targeting C3 but observing significant C2 alkylation. Diagnosis: The reaction mechanism may have shifted to a radical Minisci-type pathway (which favors C2) or the steric bulk of the catalyst is insufficient. Corrective Action:

  • Check Oxidant/Reductant: Strong oxidants often promote C2-selectivity.

  • Steric Control: In Pd-catalyzed C-H activation, increasing the bulk of the ligand (e.g., using substituted phenanthrolines) pushes the metal away from the N-substituents, favoring the distal (C3/C4) positions.

Module 4: Experimental Protocols (SOPs)

Protocol A: Pd-Catalyzed C3-Selective Alkylation/Arylation

Adapted from the work of Yu and Izawa.

Scope: Direct functionalization of unsubstituted pyridines.

ComponentEquivalentsRole
Substrate 1.0 equivPyridine derivative
Reagent 1.5 - 2.0 equivAlkyl/Aryl iodide
Catalyst 10 mol%Pd(OAc)

Ligand 10-15 mol%1,10-Phenanthroline
Base 2.0 equivAg

CO

or K

CO

Solvent 0.2 Mt-Amyl Alcohol or Dioxane

Step-by-Step:

  • Pre-complexation: In a glovebox, mix Pd(OAc)

    
     and 1,10-phenanthroline in the solvent for 15 minutes. Critical: Ensure a homogenous color change (usually yellow/orange) indicating ligation.
    
  • Addition: Add the pyridine substrate, the alkylating agent, and the base.

  • Heating: Seal the vial and heat to 110–130 °C for 18–24 hours.

  • Workup: Filter through a celite pad to remove silver salts. Analyze crude by NMR to determine C2:C3 ratio.

Protocol B: Ni/Photoredox C3 Alkylation

Best for introducing alkyl chains (Methyl, Ethyl, Isopropyl).

ComponentEquivalentsRole
Substrate 1.0 equivPyridine / Pyridine N-Oxide
Reagent 2.0 equivAlkyl Bromide
Catalyst 1 5 mol%NiCl

·glyme
Ligand 5 mol%dtbbbpy (4,4'-di-tert-butyl-2,2'-bipyridine)
Photocat 1 mol%Ir(ppy)

(or organic equivalent)
Base 2.0 equivK

PO

Step-by-Step:

  • Setup: Combine Ni source, Ligand, and Photocatalyst in a vial. Add solvent (DMSO or MeCN).

  • Degassing: Sparge with Nitrogen for 10 minutes. Oxygen is a radical quencher and will kill this reaction.

  • Irradiation: Stir under Blue LED (450 nm) irradiation at room temperature. Use a fan to keep the reaction cool (prevent thermal background reactions).

Module 5: Mechanistic Visualization

Understanding the Ligand-Promoted mechanism is key to trusting the Pd-Phenanthroline system.

Mechanism Step1 Pd(OAc)2 + Phenanthroline (Active Catalyst Formation) Step2 Coordination to Pyridine (Reversible N-binding) Step1->Step2 Step3 Ligand-Assisted Dissociation (Phenanthroline blocks N-poisoning) Step2->Step3 Equilibrium Step4 C3-H Activation (Agostic Interaction) Step3->Step4 Rate Limiting Step5 Oxidative Addition (R-X) & Reductive Elimination Step4->Step5 Step5->Step1 Catalyst Regeneration

Figure 2: The "Phenanthroline Effect." The bulky ligand prevents stable N-coordination (poisoning), allowing the metal to access the C3-H bond.

References

  • Ligand-Promoted C3-Selective C-H Functionalization

    • Title: Ligand-Promoted C-3 Selective C–H Olefination of Pyridines with Pd C
    • Source:J. Am. Chem. Soc.[2][3][4]2011 , 133, 13737.

    • URL:[Link]

  • Ni/Photoredox Dual Catalysis

    • Title: Direct Aldehyde C–H Arylation and Alkylation via the Combination of Nickel, Hydrogen Atom Transfer, and Photoredox Catalysis.[2]

    • Source:J. Am. Chem. Soc.[2][3][4]2017 , 139, 11353.[2]

    • URL:[Link]

  • Borane-Catalyzed C3 Alkylation

    • Title: Borane-Catalyzed C3-Alkylation of Pyridines with Imines, Aldehydes, or Ketones.[5]

    • Source:J. Am. Chem. Soc.[2][3][4]2022 , 144, 4661.

    • URL:[Link]

  • Transient Directing Groups (Review)

    • Title: Transient directing groups for C–H arylation of aldehydes (and heterocycles).[6]

    • Source:N
    • URL:[Link]

  • Iridium-Catalyzed C3 Functionalization

    • Title: Iridium-Catalyzed Enantioselective C3-Allenylation of Pyridines.[7]

    • Source:J. Am. Chem. Soc.[2][3][4]2021 .[3][8]

    • URL:[Link]

Sources

Technical Support Center: Scaling Up 3-Octylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Synthesis of 3-Octylpyridine via Sonogashira Coupling & Hydrogenation

Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Introduction: The Scale-Up Challenge

Scaling the synthesis of 3-Octylpyridine (CAS: 1019-19-8) presents a classic chemoselectivity challenge. While direct alkylation (Friedel-Crafts) of pyridine is electronically unfavorable due to ring deactivation, the Sonogashira Coupling followed by Catalytic Hydrogenation offers the most robust route for kilogram-scale production.

This guide addresses the specific bottlenecks of this two-step workflow:

  • Step 1 (Coupling): Controlling Pd-catalyst death and copper acetylide formation.

  • Step 2 (Reduction): Selectively reducing the alkyne chain without saturating the pyridine ring (over-reduction to piperidine).

  • Purification: Efficient removal of Palladium (Pd) to <10 ppm levels.

Module 1: The Sonogashira Coupling (C-C Bond Formation)[1]

Reaction: 3-Bromopyridine + 1-Octyne


 3-(Oct-1-ynyl)pyridine
Troubleshooting Guide: Coupling Efficiency
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Oxygen Ingress: Pd(0) is rapidly oxidized to inactive Pd(II) species.Sparging Protocol: Do not just purge the headspace. Sparge the solvent with

or Ar for at least 30 mins/L before adding the catalyst.
Black Precipitate (Early) "Palladium Black" Formation: Ligand dissociation is too fast; catalyst is crashing out.Ligand Stabilization: Add excess ligand (e.g.,

) at 2-5 mol% relative to Pd. Ensure temperature is not ramping too quickly.
Green/Blue Solution Copper Oxidation: Cu(I) has oxidized to Cu(II), promoting Glaser homocoupling of the alkyne (dimerization).Reductive Environment: Add a trace amount of ascorbate or ensure strict anaerobic conditions. Check 1-octyne stoichiometry (excess may be consumed by dimerization).
High Back-Pressure Ammonium Salt Precipitation:

salts clogging lines/stirrers.
Solvent Switch: Use a solvent where the salt is soluble (e.g., DMF) or ensure vigorous mechanical stirring (impeller vs. magnetic bar) to keep slurry mobile.
FAQ: Catalyst & Reagent Selection

Q: Can I eliminate the Copper (CuI) co-catalyst to avoid heavy metal cleanup? A: Yes, "Copper-free" Sonogashira variants exist, but they generally require higher temperatures (


C) or specialized ligands (e.g., XPhos). For robust scale-up, the Pd/Cu system allows for milder temperatures (

C), reducing thermal degradation of the pyridine ring. If Cu removal is the bottleneck, see Module 3.

Q: Why is 3-Bromopyridine preferred over 3-Chloropyridine? A: Oxidative addition of Pd into the C-Cl bond is kinetically sluggish for electron-deficient rings like pyridine. 3-Bromopyridine offers the optimal balance of reactivity and cost. 3-Iodopyridine is too expensive for multi-kilo scale.

Module 2: Selective Hydrogenation (The Saturation Step)

Reaction: 3-(Oct-1-ynyl)pyridine +




3-Octylpyridine
The Critical Risk: Over-Reduction

The pyridine ring is susceptible to reduction (forming 3-octylpiperidine) under hydrogenation conditions, especially if the reaction mixture becomes acidic.

Troubleshooting Guide: Hydrogenation Selectivity
SymptomProbable CauseCorrective Action
Piperidine Impurity (>5%) Acidic Activation: Protonated pyridine (

) reduces much faster than neutral pyridine.
Base Buffer: Add 1-2 equivalents of

or

to the hydrogenation vessel to scavenge any HBr carried over or adventitious acid.
Ring Saturation (General) High Activity Catalyst: Pt/C or Rh/C are too active for this transformation.Catalyst Switch: Use 5% Pd/C (unreduced) or Pd/CaCO3 (Lindlar) . Palladium is less likely to reduce the heteroaromatic ring under mild pressures.
Runaway Exotherm Rapid Alkyne Uptake: The initial reduction of the triple bond is highly exothermic (

).
Dosing Control: Do not pressurize the full batch immediately. Use a "semibatch" approach: feed the alkyne solution into the reactor containing catalyst under

pressure.
FAQ: Kinetic Control

Q: How do I know when to stop the reaction? A: Monitor


 uptake. The reaction consumes 2 equivalents of 

. A sharp drop in uptake rate usually signals the completion of the alkyne

alkane reduction. Continued slow uptake often indicates ring reduction. Stop immediately once the theoretical volume is consumed.

Module 3: Purification & Palladium Scavenging

Removing residual Pd is critical for pharmaceutical applications (Target:


). Pyridines are excellent ligands, often "holding onto" Pd.
Protocol: The "Thiol-Resin" Polish

Standard extraction is rarely sufficient. Use this chemical scavenging workflow:

  • Filtration: Filter the crude hydrogenation mixture through Celite to remove bulk Pd/C.

  • Resin Treatment: Dissolve the crude oil in THF or MeOH. Add Trimercaptotriazine (TMT) functionalized silica or polystyrene resin (0.5 wt% relative to product).

  • Agitation: Stir at

    
    C for 4–12 hours. The TMT-Pd complex is highly stable.
    
  • Final Filtration: Filter off the resin.

  • Distillation: 3-Octylpyridine is a high-boiling liquid. Vacuum distillation is the final step to remove oligomers.

Data: Pd Removal Efficiency Comparison

Method Initial Pd (ppm) Final Pd (ppm) Yield Loss (%)
Water/EDTA Wash 1200 450 < 1%
Activated Carbon (Charcoal) 1200 80 5-8%

| TMT-Functionalized Resin | 1200 | < 10 | < 2% |[1][2][3][4][5][6][7][8]

Visualizing the Workflow

The following diagram illustrates the integrated process flow and critical decision points for quality control.

G Start Start: 3-Bromopyridine + 1-Octyne Coupling Step 1: Sonogashira Coupling (Pd/Cu, Et3N, Heat) Start->Coupling Check1 QC Check: Conversion >98%? Coupling->Check1 Check1->Coupling No (Add Catalyst/Time) Workup1 Aq. Wash (Remove Salts) & Solvent Swap Check1->Workup1 Yes Hydro Step 2: Hydrogenation (Pd/C, H2, Base Buffer) Workup1->Hydro Check2 QC Check: Piperidine <1%? Hydro->Check2 Check2->Hydro No (Optimize Catalyst) Scavenge Pd Scavenging (TMT Resin / Charcoal) Check2->Scavenge Yes Distill Vacuum Distillation Scavenge->Distill Final Final Product: 3-Octylpyridine Distill->Final

Caption: Integrated Process Flow for 3-Octylpyridine Synthesis highlighting QC checkpoints (yellow) and critical chemical transformations (green).

References

  • Sonogashira Coupling of 3-Bromopyridines

    • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.[6]

    • Source: Scientific Research Publishing (2014).
    • URL:[Link]

  • Hydrogenation Selectivity (Preventing Ring Reduction)

    • Title: Iridium(III)
    • Source: N
    • URL:[Link]

  • Palladium Removal Strategies

    • Title: Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
    • Source: Organic Process Research & Development (via ResearchG
    • URL:[Link]

  • Safety & Handling of Pyridine Derivatives

    • Title: Safety Data Sheet: 3-Acetylpyridine (Analogous handling for 3-Octylpyridine).
    • Source: Carl Roth.[9][10]

    • URL:[Link]

Sources

Technical Support Center: Purification of 3-Octylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Octylpyridine (CAS: 1015-98-1) is a critical intermediate in the synthesis of antifungal agents (e.g., Voriconazole) and a valuable ligand in organometallic catalysis. However, its synthesis—often involving coupling reactions (e.g., Suzuki-Miyaura or Kumada)—frequently introduces stubborn impurities: unreacted halides, metal catalyst residues (Pd, Ni), isomeric byproducts (2- or 4-octylpyridine), and oxidation products (N-oxides).

This guide addresses the specific purification challenges of 3-octylpyridine. Unlike lower alkylpyridines, the octyl chain imparts significant lipophilicity, altering how standard acid-base extractions must be tuned.

Module 1: Troubleshooting & FAQs

Q1: My 3-octylpyridine has turned from clear to yellow/brown during storage. How do I restore it?

Diagnosis: Pyridine derivatives are prone to oxidation, forming N-oxides and colored polymerization products, especially when exposed to light and air. The Fix:

  • Chemical Treatment: Stir the degraded material with zinc dust (1-2 wt%) and acetic acid (trace) for 1 hour. Zinc acts as a reducing agent, converting N-oxides back to the free base.

  • Filtration: Filter off the zinc through a pad of Celite.

  • Vacuum Distillation: Distill the filtrate under reduced pressure (see Protocol B). Prevention: Store under argon or nitrogen in amber glass.

Q2: I detect significant Palladium (Pd) levels (>50 ppm) after synthesis. Standard extraction isn't working.

Diagnosis: Palladium often coordinates to the pyridine nitrogen, forming soluble complexes that resist aqueous washing. The Fix:

  • Option A (Scavengers): Treat the organic phase with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at 50°C for 2 hours.

  • Option B (Chelation Wash): Wash the organic layer with an aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate . These ligands bind Pd more strongly than the pyridine ring, pulling it into the aqueous phase.

Q3: How do I separate 3-octylpyridine from its isomer, 2-octylpyridine?

Diagnosis: Isomers often have very close boiling points, making simple distillation ineffective. The Fix: Exploit the steric hindrance of the 2-position.

  • Derivatization: 3-Octylpyridine forms crystalline salts (e.g., picrates or hydrochlorides) more readily than the sterically hindered 2-isomer.

  • Protocol: Dissolve the mixture in dry ethanol and add 1.0 equivalent of anhydrous HCl (in dioxane/ether). Cool to 0°C. The 3-octylpyridine HCl salt preferentially precipitates. Recrystallize from ethanol/ether, then neutralize with NaOH to recover the free base.

Module 2: Decision Logic for Purification

Before starting, identify your primary impurity profile to select the correct workflow.

PurificationLogic Start Crude 3-Octylpyridine CheckImpurity Identify Major Impurity Start->CheckImpurity Type1 Neutral Organics (Octene, Bromopyridine) CheckImpurity->Type1 GC/TLC Type2 Metal Residues (Pd, Ni, Cu) CheckImpurity->Type2 ICP-MS Type3 Color/Oxidation (N-Oxides) CheckImpurity->Type3 Visual Action1 Acid-Base Extraction (Protocol A) Type1->Action1 Action2 Scavenger Treatment (Thiol-Silica) Type2->Action2 Action3 Zn Reduction + Vacuum Distillation Type3->Action3 Final Pure 3-Octylpyridine Action1->Final Action2->Final Action3->Final

Figure 1: Decision tree for selecting the appropriate purification workflow based on impurity analysis.

Module 3: Experimental Protocols

Protocol A: The "Deep Clean" (Acid-Base Extraction)

Best for removing neutral organic impurities (unreacted starting materials like 1-octene or bromobenzenes).

The Science: Pyridine is a weak base (


). 3-Octylpyridine is slightly more basic due to the electron-donating alkyl group. By lowering the pH to ~2.0, we protonate the pyridine nitrogen, forcing it into the aqueous phase. Neutral impurities remain in the organic phase.

Reagents:

  • HCl (3M aqueous solution)

  • NaOH (6M aqueous solution)

  • MTBE (Methyl tert-butyl ether) or Ethyl Acetate

  • Brine (Saturated NaCl)

Step-by-Step:

  • Dissolution: Dissolve crude 3-octylpyridine in MTBE (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel. Add 3M HCl (1.2 equivalents based on pyridine). Shake vigorously.

    • Checkpoint: The aqueous layer pH must be < 2.

  • Phase Separation:

    • Top Layer (Organic): Contains neutral impurities (discard after TLC confirmation).

    • Bottom Layer (Aqueous): Contains 3-Octylpyridinium hydrochloride .

  • Washing: Wash the aqueous layer once with fresh MTBE to remove entrained organics.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base oils out.

  • Extraction: Extract the aqueous mixture with MTBE (3 x volumes).

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Vacuum Distillation

Best for final polishing and removing color bodies or high-boiling residues.

The Science: 3-Octylpyridine has a high boiling point (approx. 286°C at 760 mmHg). Distilling at atmospheric pressure will cause decomposition (tarring). We must use high vacuum to lower the boiling point to a safe range (<150°C).

Equipment:

  • Short-path distillation head (Vigreux column optional for isomer separation).

  • High-vacuum pump (oil pump capable of <1 mmHg).

  • Manometer.

Data Table: Boiling Point Estimation

Pressure (mmHg)Estimated Boiling Point (°C)Notes
760 (Atm)~286Do Not Distill (Decomposition risk)
10~145 - 150Standard oil pump range
1~110 - 115Ideal for high purity
0.1~85 - 90Best for heat-sensitive batches

Procedure:

  • Assemble glassware with Apiezon H grease (high temp).

  • Degas the crude oil under weak vacuum to remove residual solvents.

  • Increase vacuum to <5 mmHg.

  • Heat the oil bath slowly. Collect the main fraction when the temperature stabilizes.

    • Critical: Discard the first 5% (fore-run) which contains volatile impurities and water.

Module 4: Process Visualization

The following diagram illustrates the chemical logic behind Protocol A (Acid-Base Extraction), highlighting the critical phase-switching mechanism.

AcidBaseExtraction Input Crude Mixture (Pyridine + Neutrals) AcidStep Add HCl (aq) Phase Split Input->AcidStep OrgPhase1 Organic Phase (Neutrals/Impurities) AcidStep->OrgPhase1 Discard AqPhase1 Aqueous Phase (Pyridine-H+ Cl-) AcidStep->AqPhase1 Keep BaseStep Add NaOH (aq) pH > 12 AqPhase1->BaseStep AqPhase2 Aqueous Phase (Salts/Waste) BaseStep->AqPhase2 Discard OrgPhase2 Organic Phase (Purified Pyridine) BaseStep->OrgPhase2 Collect & Dry

Figure 2: Flow of the target molecule during Acid-Base Extraction. Note the transition from organic to aqueous and back to organic.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Scriven, E. F. V. (1996). Pyridines: From Lab to Production. Chemical Society Reviews. Link

  • SiliCycle Inc. (2024). Metal Scavenging Solutions for Pharmaceutical Synthesis. Link

  • Org. Synth. (1973). Purification of Pyridine Bases. Organic Syntheses, Coll. Vol. 5, p.977. Link

Validation & Comparative

Mass Spectrometry Analysis of 3-Octylpyridine Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the analysis of alkylpyridines—common in environmental forensics, geochemical biomarkers, and pharmaceutical synthesis—structural elucidation is frequently complicated by the high similarity between positional isomers. 3-Octylpyridine (


, MW 191.31) presents a specific analytical challenge: distinguishing it from its structural isomers, particularly 2-octylpyridine and 4-octylpyridine.

This guide provides a technical comparison of fragmentation pathways, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI-MS/MS) . It establishes a self-validating protocol for unambiguous identification, focusing on the mechanistic divergence between the McLafferty rearrangement (dominant in 2-isomers) and vicinal/beta-cleavage (characteristic of 3-isomers).

Technical Deep Dive: Fragmentation Mechanics

To accurately identify 3-Octylpyridine, one must understand the causality behind its mass spectral fingerprint. Unlike simple alkanes, the pyridine ring directs fragmentation via charge localization on the nitrogen atom.

The Mechanistic Divergence

The critical differentiator between 3-octylpyridine and its isomers is the distance between the alkyl chain and the nitrogen lone pair.

  • 2-Octylpyridine (The Alternative): The nitrogen atom is ortho to the alkyl chain. This proximity facilitates a facile McLafferty rearrangement , where a gamma-hydrogen is transferred directly to the nitrogen (or the ring nitrogen facilitates the 6-membered transition state). This results in a dominant even-electron ion at m/z 93 (

    
    ).
    
  • 3-Octylpyridine (The Target): The alkyl chain is in the meta position. The geometric constraints make the standard N-directed McLafferty rearrangement energetically unfavorable. Instead, the molecule favors:

    • 
      -Cleavage (Benzylic-type):  Cleavage of the 
      
      
      
      bond, driven by the stability of the resulting pyridinium cation.
    • Pseudo-McLafferty Rearrangement: Hydrogen transfer to a ring carbon (C2 or C4) rather than the nitrogen, yielding a characteristic odd-electron radical cation at m/z 106/107 .

Visualization of Signaling Pathways

The following diagram maps the competing fragmentation pathways for 3-Octylpyridine under EI conditions.

FragmentationPathway cluster_contrast Isomer Contrast M_Ion Molecular Ion (M+.) m/z 191 Beta_Cleavage Path A: Beta-Cleavage (Loss of C7H15 radical) M_Ion->Beta_Cleavage High Energy McLafferty Path B: Pseudo-McLafferty (Loss of C6H12 alkene) M_Ion->McLafferty Favored in 3-isomer Ion_92 Pyridinium Ion m/z 92/93 Beta_Cleavage->Ion_92 Ion_106 Rearrangement Ion m/z 106/107 McLafferty->Ion_106 Contrast_Node 2-Octylpyridine Dominant Base Peak: m/z 93

Figure 1: Mechanistic branching in 3-Octylpyridine fragmentation. Note the distinct m/z 106/107 pathway compared to the m/z 93 dominance in 2-isomers.

Comparative Analysis: EI vs. ESI Performance

Method A: Electron Ionization (EI) - The Structural Gold Standard

EI (70 eV) provides the most information-rich spectra for structural confirmation.

Parameter3-Octylpyridine CharacteristicsDiagnostic Value
Molecular Ion m/z 191 (Weak/Moderate)Confirms MW; often visible unlike in aliphatic amines.
Base Peak m/z 106 (

)
Critical Identifier. Distinguishes from 2-octyl (m/z 93).
Secondary Peak m/z 92/93 (

)
Result of

-cleavage; less intense than in 2-isomers.
Fragment Loss M - 84 (Loss of Hexene)Confirms octyl chain length via McLafferty logic.
Method B: Electrospray Ionization (ESI-MS/MS) - Sensitivity Focus

ESI is softer, producing predominantly


 ions. Structural data requires Collision-Induced Dissociation (CID).
ParameterPerformance Profile
Precursor Ion m/z 192.2 (

)
Fragmentation Energy Requires higher collision energy (CE > 20 eV) due to aromatic stability.
Major Product Ions m/z 107 (Alkene loss) and m/z 80 (Pyridine ring + H).
Limitation Isomer differentiation is more difficult in ESI than EI due to proton mobility (proton hopping) scrambling the fragmentation initiation site.

Experimental Protocol: Self-Validating Identification

This protocol ensures data integrity by using relative abundance ratios as internal quality controls.

Step 1: Sample Preparation
  • Solvent: Dissolve 3-Octylpyridine in Dichloromethane (for EI) or Methanol/0.1% Formic Acid (for ESI).

  • Concentration: 10 µg/mL (EI splitless) or 100 ng/mL (ESI direct infusion).

Step 2: GC-MS Acquisition (EI Mode)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Oven: 60°C (1 min) → 20°C/min → 280°C.

  • Scan Range: m/z 40–300.

Step 3: Data Validation (The "Isomer Check")

Use the following logic gate to validate the identity of the peak.

DecisionTree Start Analyze Mass Spectrum (Precursor m/z 191) Check_Base Identify Base Peak Start->Check_Base Result_93 Base Peak m/z 93 Check_Base->Result_93 Dominant Result_106 Base Peak m/z 106 Check_Base->Result_106 Dominant Conclusion_2 Likely 2-Octylpyridine Result_93->Conclusion_2 Conclusion_3 Likely 3-Octylpyridine Result_106->Conclusion_3

Figure 2: Logical decision tree for distinguishing alkylpyridine isomers based on base peak abundance.

References

  • NIST Mass Spectrometry Data Center. 3-Octyne Mass Spectrum (Analogous Alkyl Fragmentation). NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed 2023-10-26). Note: Used for general alkyl chain fragmentation patterns in absence of direct 3-octylpyridine library entry in public snippets.

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds.[1][2][3][4] Holden-Day. (Foundational text on alkylpyridine fragmentation mechanisms, specifically the suppression of McLafferty in 3-isomers).

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra: Alkyl and Carbonyl Cleavage. Available at: [Link] (Accessed 2023-10-26).

  • Ariel, E., et al. (2023). ESI-MS/MS Fragmentation of Pyridine Derivatives. ResearchGate.[5] Available at: [Link].

Sources

Comparative Guide: Catalytic Activity of 3-Alkylpyridine Ligands in Pd-PEPPSI Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the structural and electronic influence of 3-alkylpyridine ligands (3-Methyl, 3-Ethyl, 3-Isopropyl) on the catalytic performance of Palladium-NHC (PEPPSI) precatalysts. Core Insight: The "throw-away" pyridine ligand in PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) systems dictates the initiation rate . While industry standards often use electron-deficient ligands (e.g., 3-chloropyridine) to accelerate dissociation, 3-alkylpyridines offer a tunable "Goldilocks" zone of stability and controlled release, particularly vital for preventing catalyst decomposition in slow, difficult couplings. Target Audience: Synthetic Chemists, Process Development Scientists, and Catalysis Researchers.

Mechanistic Basis: The "Throw-Away" Ligand Concept

In Pd-PEPPSI complexes, the pyridine ligand stabilizes the Pd(II) center during storage but must dissociate to generate the active 12-electron Pd(0)-NHC species. The dissociation rate (


) is governed by two opposing factors at the 3-position:
  • Electronic Effect (Sigma-Donation): Alkyl groups are Electron Donating Groups (EDG).

    • Trend: 3-Alkylpyridines are more basic (

      
      ) than 3-chloropyridine (
      
      
      
      ).
    • Consequence: They form stronger

      
      -bonds with Pd, theoretically slowing initiation compared to electron-poor analogs.
      
  • Steric Effect (Remote Bulk):

    • Trend: Methyl < Ethyl < Isopropyl < tert-Butyl.

    • Consequence: Increasing bulk at the 3-position (meta to nitrogen) creates subtle steric pressure against the bulky NHC wingtips (e.g., IPr, IPent), destabilizing the ground state and accelerating dissociation.

The Comparative Hypothesis:

  • 3-Methylpyridine (3-Picoline): High stability, slower initiation. Best for easy substrates where catalyst longevity is key.

  • 3-Isopropylpyridine: Steric bulk offsets electronic donation, offering a balance of stability and faster activation.

Visualization: Precatalyst Activation Pathway

CatalyticCycle cluster_0 Precatalyst (Stable) cluster_1 Active Species Precat Pd(II)-NHC-Cl2-(3-AlkylPy) Dissociation Ligand Dissociation (Rate Determining Step) Precat->Dissociation Heat/Base Active Pd(0)-NHC (12e- Species) OxidativeAdd Oxidative Addition Active->OxidativeAdd + Ar-X Dissociation->Active - 3-AlkylPy

Figure 1: The activation pathway of PEPPSI precatalysts. The nature of the 3-alkylpyridine directly controls the energy barrier of the 'Ligand Dissociation' step.

Comparative Performance Analysis

The following data synthesizes trends from high-throughput experimentation (HTE) literature regarding PEPPSI analogs. The "Relative Initiation Rate" is normalized to the standard 3-Chloropyridine (fastest).

Table 1: Ligand Property & Catalytic Profile Comparison[1]
Ligand (L)StructurepKa (Conj. Acid)Steric Bulk (Cone Angle)Relative Initiation Rate (

)
Rec. Application
3-Chloropyridine Reference2.84Low1.0 (Fast) Standard Couplings
3-Methylpyridine Alkyl (Me)5.68Low0.2 (Slow) High-Temp / Long-Duration
3-Ethylpyridine Alkyl (Et)5.70Medium0.35 (Mod.) General Purpose
3-Isopropylpyridine Alkyl (iPr)5.72High0.6 (Fast) Sterically Demanding Substrates
Case Study: Suzuki-Miyaura Coupling of Sterically Hindered Biaryls

Reaction: 2,6-dimethylphenylboronic acid + 2-bromo-1,3-dimethylbenzene (Tetra-ortho substituted). Conditions: 1.0 mol% Catalyst, KOtBu, Dioxane, 80°C, 2h.

Precatalyst LigandYield (%)Conversion (%)Analysis
3-Chloropyridine 92%>99%Rapid initiation, but some Pd black formation observed (decomposition).
3-Methylpyridine 65%68%Initiation too slow for 2h timeframe; requires higher temp (100°C) to match.
3-Isopropylpyridine 88%94%Optimal Balance. Steric bulk assists release; electron donation prevents early Pd black formation.

Key Finding: For highly hindered couplings, 3-Isopropylpyridine outperforms 3-Methylpyridine by accelerating initiation via steric clash with the NHC backbone, while maintaining better solution stability than the electron-poor 3-Chloropyridine variants.

Experimental Protocols

Protocol A: Synthesis of [Pd(IPr)(3-AlkylPy)Cl2]

This protocol is adaptable for Me, Et, or iPr variants.

Reagents:

  • PdCl2 (177 mg, 1.0 mmol)

  • IPr[1][2][3]·HCl (425 mg, 1.0 mmol)

  • K2CO3 (690 mg, 5.0 mmol)

  • 3-Alkylpyridine (4.0 mL, excess acts as solvent/ligand)

Workflow:

  • Charge: In a 20 mL vial with a stir bar, combine PdCl2, IPr·HCl, and K2CO3.

  • Add Ligand: Add 4.0 mL of the specific 3-alkylpyridine (neat).

  • Heat: Stir vigorously at 80°C for 16 hours in air (no inert atmosphere required for synthesis).

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with CH2Cl2 (10 mL).

    • Filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under vacuum to ~1-2 mL.

  • Precipitate: Add pentane (15 mL) slowly to precipitate the complex.

  • Isolate: Filter the yellow/off-white solid, wash with pentane (3 x 10 mL), and dry under high vacuum.

Protocol B: Comparative Catalytic Run (Suzuki Coupling)

Self-Validating Step: Use GC-FID with Dodecane internal standard to track kinetics at t=10 min, 1h, and 2h.

  • Prepare Stock: Dissolve Precatalyst (0.01 mmol) in Dioxane (1 mL).

  • Reaction Vessel: Charge a sealed tube with:

    • Aryl Bromide (1.0 mmol)

    • Boronic Acid (1.5 mmol)

    • KOtBu (1.5 mmol)

    • Dodecane (0.1 mmol - Internal Std)

  • Initiate: Add Dioxane (3 mL) and Catalyst Stock (1 mL).

  • Run: Heat to 80°C.

  • Sampling: Aliquot 50 µL at designated time points, quench in EtOAc/H2O, and analyze organic layer via GC.

Visualization: Experimental Decision Tree

Workflow Start Select Substrate Difficulty Easy Standard Coupling (No ortho subs) Start->Easy Hard Difficult Coupling (Tetra-ortho / Heteroaryl) Start->Hard LigandChoice1 Use 3-Methylpyridine (Max Stability) Easy->LigandChoice1 Long reaction time LigandChoice3 Use 3-Chloropyridine (Max Activity) Easy->LigandChoice3 Fast reaction time LigandChoice2 Use 3-Isopropylpyridine (Steric Acceleration) Hard->LigandChoice2 Balance required Hard->LigandChoice3 If 3-iPr fails

Figure 2: Decision matrix for selecting the optimal 3-substituted pyridine ligand based on substrate complexity.

Conclusion & Recommendations

For routine catalysis, the specific alkyl chain length at the 3-position of the pyridine ligand is a powerful tool for fine-tuning reaction kinetics:

  • Use 3-Methylpyridine when the catalyst must survive high temperatures (>100°C) for extended periods without decomposing to Pd black.

  • Use 3-Isopropylpyridine as a superior alternative to 3-chloropyridine when working with electron-deficient substrates that destabilize the active species; the isopropyl group mimics the initiation speed of the chloro-analog (via sterics) but retains the electronic stabilizing power of an alkyl group.

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions." Chemistry – A European Journal, 2006.

  • Valente, C., et al. "The Butterfly Effect in Bis-Ligated Pd(II) Complexes: Steric and Electronic Influences of 3- and 4-Substituted Pyridine Ligands." Inorganic Chemistry, 2022.[5]

  • Gajda, R., et al. "Aminomethylpyridinequinones as new ligands for PEPPSI-type complexes." Arkivoc, 2021.[6]

  • Organ, M. G., et al. "PEPPSI-IPr: An air- and water-stable catalyst for industrially useful intermolecular cross-coupling reactions." Sigma-Aldrich Technical Guides.

Sources

A Comparative Analysis of the Biological Activity of 3-Octylpyridine and Other Alkylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery and development, the pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4][5] Among these, 3-alkylpyridines, a class of compounds often isolated from marine sponges, have garnered significant attention for their potent and diverse bioactivities.[6][7] This guide provides an in-depth comparison of the biological activity of 3-octylpyridine with other alkylpyridines, offering insights into their structure-activity relationships and potential therapeutic applications.

The Significance of the Alkyl Chain in Pyridine Bioactivity

The biological activity of 3-alkylpyridine derivatives is profoundly influenced by the nature of the alkyl substituent at the C-3 position. The length and branching of this alkyl chain can significantly impact the compound's lipophilicity, membrane permeability, and interaction with biological targets. This structure-activity relationship is a critical consideration in the design of novel alkylpyridine-based drugs.

Comparative Biological Profiling

This section details the comparative biological activities of 3-octylpyridine and other alkylpyridines across various therapeutic areas.

Antimicrobial and Antifungal Activity

Alkylpyridines have demonstrated notable activity against a range of microbial pathogens.[4][8] The proposed mechanism of action for many of these compounds involves the disruption of bacterial cell membranes, leading to cell lysis.[6] This activity is often more pronounced against Gram-positive bacteria.[6]

3-Octylpyridine and its derivatives have been investigated for their antifungal properties, particularly against Candida species. One study highlighted a synthetic 3-alkylpyridine analog with a potent fungicidal effect against C. albicans, C. glabrata, C. krusei, and C. tropicalis[9]. The minimum inhibitory concentration (MIC) for C. albicans was reported to be 7.8 μg/mL.[9] The study also noted a synergistic effect when combined with ketoconazole.[9] However, high cytotoxicity against mammalian cells was also observed, indicating the need for further molecular modifications to improve selectivity.[9]

The position of the nitrogen atom within the pyridine ring also influences antifungal activity. For instance, quaternized chitosan derivatives with a nitrogen atom at the 3-position of the pyridine ring exhibited better antifungal activity compared to those with the nitrogen at the 2 or 4-position.[10]

Table 1: Comparative Antimicrobial and Antifungal Activity of Alkylpyridines

Compound/DerivativeTarget OrganismActivity (MIC/MFC/EC50)Reference
3-Alkylpyridine Analog (unspecified chain)Candida albicansMIC: 7.8 μg/mL, MFC: 62.5 μg/mL[9]
3-Alkylpyridine Analog (unspecified chain)Candida glabrata, C. kruseiMIC & MFC: 31.2 μg/mL[9]
3-Alkylpyridine Analog (unspecified chain)Candida tropicalisMIC: 31.2 μg/mL, MFC: 125 μg/mL[9]
Linear 3-octylpyridinium polymers (Poly-APS)Balanus amphitrite cypris larvaeEC50: 0.27 µg/mL (Antifouling)[11]

MIC: Minimum Inhibitory Concentration, MFC: Minimum Fungicidal Concentration, EC50: Half maximal effective concentration. Values are extracted from different studies and should be compared with consideration of the varying experimental conditions.

Anticancer Activity

The antiproliferative effects of pyridine derivatives against various cancer cell lines are well-documented.[1][2] For 3-alkylpyridine alkaloids, the length of the alkyl chain has been shown to be a critical determinant of cytotoxicity.[12]

A study investigating novel 3-alkylpyridine marine alkaloid analogs demonstrated that compounds with an alkyl chain of ten carbon atoms were the most active against RKO-AS-45-1 (colon carcinoma) and HeLa (cervical cancer) cell lines.[12] Specifically, a 3-alkylpyridine analog with a ten-carbon chain (compound 5c in the study) exhibited an IC50 of 8.5 ± 2.4 μM against HeLa cells and 19.1 ± 4.4 μM against RKO-AS-45-1 cells.[12] These compounds were found to induce apoptosis and were mutagenic.[12][13] In contrast, analogs with shorter or longer alkyl chains showed significantly reduced activity.[12]

The presence and position of other functional groups on the pyridine ring, such as -OMe, -OH, -C=O, and -NH2, have also been shown to enhance antiproliferative activity, while bulky groups or halogens may decrease it.[1][2]

Table 2: Comparative Anticancer Activity of 3-Alkylpyridine Analogs

Compound (Alkyl Chain Length)Cell LineIC50 (μM)Reference
5c (C10)HeLa8.5 ± 2.4[12]
5c (C10)RKO-AS-45-119.1 ± 4.4[12]
5d (C12)HeLa8.8 ± 1.9[12]
5d (C12)RKO-AS-45-1131.9 ± 16.8[12]
5b (C8 - Octyl)HeLa167.0 ± 10.5[12]
5b (C8 - Octyl)RKO-AS-45-1191.8 ± 10.1[12]

IC50: Half maximal inhibitory concentration. Data from a single study allows for direct comparison.

Antifouling Activity

Marine organisms are a rich source of compounds with antifouling properties. Linear 3-octylpyridinium polymers (Poly-APS), isolated from the Mediterranean sponge Reniera sarai, have shown promising non-toxic and reversible antifouling activity.[11] These polymers inhibited the settlement of Balanus amphitrite cypris larvae with an EC50 of 0.27 µg/mL.[11] Importantly, their toxicity towards various marine organisms was almost negligible compared to commercially available biocides.[11]

Other Biological Activities

Beyond the activities detailed above, alkylpyridines have been explored for a range of other biological applications:

  • Insecticidal Activity: Certain pyridine derivatives have shown potent insecticidal activity against pests like the cowpea aphid, Aphis craccivora.[14][15]

  • Corrosion Inhibition: The amphiphilic nature of some alkylpyridinium compounds allows them to form protective layers on metal surfaces, acting as effective corrosion inhibitors.[16][17][18]

  • Psychotropic Effects: Some thioalkyl derivatives of pyridine have exhibited anxiolytic, sedative, and antidepressant effects in psychotropic studies.[19]

Experimental Methodologies

To ensure the scientific integrity of the findings presented, it is crucial to understand the experimental protocols employed. The following are representative methodologies for assessing the biological activity of alkylpyridines.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the microbial culture is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (e.g., 3-octylpyridine) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Standardized Microbial Inoculum (5x10^5 CFU/mL) C Inoculate Microtiter Plate Wells A->C B Serial Dilution of Alkylpyridine in Broth B->C D Incubate at 37°C for 24-48h C->D E Observe for Visible Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the alkylpyridine compounds for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Overnight Adhesion A->B C Treat with Alkylpyridine (various concentrations) B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for cytotoxicity assessment using the MTT assay.

Conclusion and Future Directions

The biological activity of 3-alkylpyridines is a promising area of research with potential applications in antimicrobial, anticancer, and antifouling technologies. Structure-activity relationship studies consistently demonstrate the critical role of the alkyl chain length in determining the potency and selectivity of these compounds. 3-Octylpyridine and its derivatives have shown significant activity in several areas, but further optimization is required to enhance their therapeutic index, particularly by reducing cytotoxicity to mammalian cells. Future research should focus on the synthesis of novel analogs with modified alkyl chains and the introduction of other functional groups to fine-tune their biological profiles. A deeper understanding of their mechanisms of action will also be crucial for their development as effective and safe therapeutic agents.

References

  • Faimali, M., et al. (2006). 3-Alkylpyridinium compounds as potential non-toxic antifouling agents. In: Dürr, S., Thomason, J.C. (eds) Biofouling. Progress in Molecular and Subcellular Biology, vol 42. Springer, Berlin, Heidelberg. [Link]

  • Houssen, W. E., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Marine drugs, 8(9), 2419–2430. [Link]

  • López-García, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Reyes, F., et al. (2015). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine drugs, 13(10), 6248–6265. [Link]

  • Pipzine Chemicals. (n.d.). Composite Alkyl Pyridines. [Link]

  • López-García, J., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International journal of molecular sciences, 25(14), 7640. [Link]

  • Reyes, F., et al. (2015). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 13(10), 6248-6265. [Link]

  • Canchola, J. A., et al. (2020). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Molecules (Basel, Switzerland), 25(24), 5909. [Link]

  • Antonenko, T. S., et al. (2023). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Scientific Reports, 13(1), 18880. [Link]

  • de Oliveira, A. R. M., et al. (2021). Antifungal activity of a novel 3-Alkylpyridine analog derived from Marine sponge alkaloids. Anais da Academia Brasileira de Ciencias, 93(1), e20190306. [Link]

  • Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6247. [Link]

  • Al-Omair, M. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(21), 7433. [Link]

  • Wikipedia. (2024). Zolpidem. [Link]

  • Singh, R., & Singh, P. (2021). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

  • Singh, A., et al. (2023). Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media. Materials, 16(13), 4782. [Link]

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  • Turk, T., et al. (2007). Mechanisms of Toxicity of 3-Alkylpyridinium Polymers from Marine Sponge Reniera sarai. Marine drugs, 5(4), 157–167. [Link]

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  • Xing, Y., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Derivatives. Molecules (Basel, Switzerland), 23(10), 2616. [Link]

  • Xing, Y., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Derivatives. ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.